nor-NOHA acetate
Description
Significance of L-Arginine Metabolism in Physiological and Pathophysiological Processes
L-arginine is a versatile amino acid that serves not only as a building block for proteins but also as a precursor for the synthesis of a variety of biologically active molecules. researchgate.net Its metabolic pathways are crucial for numerous bodily functions and can be broadly categorized by the enzymes that initiate them: arginase, nitric oxide synthase (NOS), arginine:glycine amidinotransferase, and arginine decarboxylase. nih.gov These pathways yield vital compounds such as nitric oxide (NO), urea (B33335), ornithine, polyamines, proline, creatine, and agmatine. nih.gov
The significance of these metabolites underscores the importance of L-arginine metabolism:
Nitric Oxide (NO) Synthesis: Produced by NOS, NO is a critical signaling molecule involved in a vast array of physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses. researchgate.netbenthamopenarchives.com
Urea Cycle and Ammonia Detoxification: In the liver, arginase converts L-arginine to ornithine and urea, a key step in the urea cycle for detoxifying ammonia, which is highly toxic to the central nervous system. researchgate.netnih.gov
Polyamine and Proline Synthesis: The ornithine produced by arginase is a precursor for the synthesis of polyamines (like putrescine, spermidine (B129725), and spermine) and proline. nih.govfrontiersin.org Polyamines are essential for cellular proliferation and tissue repair, while proline is a major component of collagen, crucial for wound healing. researchgate.netfrontiersin.orgsemanticscholar.org
Immune Response: The metabolic fate of L-arginine in immune cells like macrophages is a key determinant of the immune response. frontiersin.orgsemanticscholar.org Macrophages can be polarized into different phenotypes (M1 or M2) based on whether they primarily utilize the NOS or arginase pathway, influencing inflammation and pathogen defense. frontiersin.orgsemanticscholar.org
Given its central role, dysregulation of L-arginine metabolism is implicated in various pathophysiological conditions, including cardiovascular diseases, endothelial dysfunction, cancer, and chronic inflammation. researchgate.netfrontiersin.org
Overview of Arginase and Nitric Oxide Synthase Interplay
Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the same substrate: L-arginine. ahajournals.orgnih.gov This competition is a critical regulatory point in cellular function, as the activation of one pathway can limit the substrate available for the other. ahajournals.org
Arginase: This enzyme hydrolyzes L-arginine to produce ornithine and urea. researchgate.netfrontiersin.org There are two main isoforms: Arginase I, a cytosolic enzyme highly expressed in the liver, and Arginase II, a mitochondrial enzyme found in various extrahepatic tissues. researchgate.netbenthamopenarchives.com Increased arginase activity can deplete L-arginine pools, thereby reducing the amount of substrate available for NOS. ahajournals.org
Nitric Oxide Synthase (NOS): This family of enzymes catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. frontiersin.orgcaymanchem.com The reduction in NO production due to substrate depletion by arginase can lead to conditions like endothelial dysfunction, where blood vessels lose their ability to relax properly. ahajournals.org
The interplay is complex; while some studies suggest that upregulated arginase can constrain NO synthesis, others indicate that under conditions of continuous L-arginine supply, as seen in vivo, arginase may not directly outcompete NOS for the substrate. ahajournals.orgnih.gov Instead, factors like L-arginine transporters and its utilization in protein synthesis might have a more significant impact on NOS activity. nih.gov Nonetheless, the balance between these two enzymes is crucial for maintaining cellular homeostasis.
Introduction to nor-NOHA acetate (B1210297) as a Research Tool
Nor-NOHA acetate is a potent and specific inhibitor of arginase. caymanchem.comglpbio.com Its full chemical name is 2S-amino-4-[[(hydroxyamino)iminomethyl]amino]-butanoic acid, diacetate. caymanchem.combiomol.com It acts as a reversible and competitive inhibitor, making it an invaluable tool for studying the physiological and pathological roles of arginase. selleckchem.comrndsystems.com
A key feature of nor-NOHA that makes it particularly useful for research is its selectivity. Unlike the related compound Nω-hydroxy-L-arginine (NOHA), which is an intermediate in the NOS pathway and can also inhibit NOS, nor-NOHA is not a substrate for or an inhibitor of any of the NOS isoforms. ahajournals.orgnih.govcaymanchem.combiomol.com This specificity allows researchers to inhibit arginase activity without directly interfering with the NO synthesis pathway, enabling a clearer investigation of the interplay between the two enzymes. ahajournals.orgnih.gov
By inhibiting arginase, nor-NOHA effectively increases the availability of L-arginine for the NOS pathway, leading to enhanced NO production. ahajournals.orgapexbt.com This property has been leveraged in numerous studies to explore the consequences of arginase inhibition in various models, including endothelial dysfunction, immunosuppression, and metabolism. medchemexpress.commedchemexpress.com For instance, research has shown that nor-NOHA can restore endothelial function in aged blood vessels by increasing NO bioavailability. ahajournals.org It is significantly more potent than NOHA as an arginase inhibitor. nih.govcaymanchem.com
Table 1: Inhibitory Potency of nor-NOHA
| Parameter | Enzyme Source | Value | Reference |
|---|---|---|---|
| IC50 | Rat Liver Arginase | < 1 µM - 2 µM | selleckchem.comsigmaaldrich.com |
| IC50 | Arginase in Aorta | < 1 µM | selleckchem.com |
| IC50 | Murine Macrophage Arginase | 10-12 µM | nih.govcaymanchem.com |
| Ki | Rat Liver Arginase | 0.5 µM | selleckchem.comcaymanchem.com |
| Selectivity | Human Arginase II vs I | 10-fold | rndsystems.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYTZJPYBMTCT-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Arginase Inhibition by Nor Noha Acetate
Arginase Inhibition Dynamics
The interaction between nor-NOHA acetate (B1210297) and arginase is characterized by specific kinetic properties that define its inhibitory action. These dynamics explain its effectiveness in blocking the enzyme's catalytic function.
Reversible and Competitive Inhibition Characteristics
Nor-NOHA acetate is established as a reversible and competitive inhibitor of arginase. medchemexpress.comrndsystems.comglpbio.comselleckchem.comselleck.co.jpncats.io This mode of inhibition means that this compound binds to the active site of the arginase enzyme, the same site where the natural substrate, L-arginine, would bind. By occupying this site, it directly competes with L-arginine, preventing the substrate from binding and undergoing catalysis. ncats.io The inhibition is reversible, indicating that the inhibitor does not form a permanent, covalent bond with the enzyme. medchemexpress.comglpbio.commedchemexpress.com X-ray crystallography studies have revealed that nor-NOHA inhibits arginase by displacing the metal-bridging hydroxide (B78521) ion within the enzyme's manganese cluster with its N-hydroxy group. frontiersin.org
Binding Affinity and Potency for Arginase Enzymes
The potency of this compound as an arginase inhibitor is quantified by its binding affinity (Ki) and its half-maximal inhibitory concentration (IC50). It is considered a high-affinity inhibitor, with its affinity for the arginase active site reported to be in the nanomolar range. ncats.ionih.gov
Studies have shown it to be a very potent inhibitor of rat liver arginase, with a Ki value of 0.5 µM. selleckchem.comselleck.co.jpcaymanchem.com This represents a significantly stronger inhibition compared to Nω-hydroxy-L-arginine (NOHA), a related compound, for which nor-NOHA is 20-fold more potent against rat liver arginase. caymanchem.com Similarly, its IC50 value for liver arginase is reported as 0.5 µM. selleckchem.comsigmaaldrich.com For arginase found in the aorta, the IC50 is less than 1 µM. glpbio.comselleckchem.comselleck.co.jp In studies involving murine macrophages, this compound demonstrates an IC50 of approximately 10-12 µM, making it about 40 times more potent than NOHA in this context. glpbio.comcaymanchem.comnih.gov
| Enzyme Source | Inhibitory Value Type | Value (µM) | Reference |
|---|---|---|---|
| Rat Liver Arginase | Ki | 0.5 | selleckchem.comselleck.co.jpcaymanchem.com |
| Rat Liver Arginase | IC50 | 0.5 | selleckchem.comsigmaaldrich.com |
| Aorta Arginase | IC50 | <1 | glpbio.comselleckchem.comselleck.co.jp |
| Unstimulated Murine Macrophage Arginase | IC50 | 12 ± 5 | nih.gov |
| Stimulated Murine Macrophage Arginase | IC50 | 10 ± 3 | nih.gov |
Differential Inhibition of Arginase Isoforms
There are two main isoforms of arginase in mammals: Arginase 1 (ARG1), which is cytosolic and highly expressed in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme found in various tissues, including the kidney. researchgate.net this compound exhibits a differential pattern of inhibition towards these two isoforms.
Arginase 1 (ARG1) Inhibition
This compound is an effective inhibitor of ARG1. The inhibition constant (Ki) for its action on human arginase I has been reported to be 500 nM (or 0.5 µM). frontiersin.org Studies on HepG2 cells, a human liver cancer cell line that expresses ARG1, have indicated that this compound can inhibit ARG1, leading to downstream effects such as apoptosis and reduced cell invasion. glpbio.comapexbt.com
Arginase 2 (ARG2) Inhibition
The compound shows a notably higher potency for ARG2 compared to ARG1. The reported Ki value for human arginase II is 50 nM, indicating a much stronger binding affinity for this isoform. frontiersin.org Research has shown that this compound can induce apoptosis specifically in ARG2-expressing leukemic cells under hypoxic conditions. medchemexpress.comglpbio.commedchemexpress.com However, further studies using CRISPR/Cas9 to genetically remove ARG2 found that the anti-leukemic effects of nor-NOHA persisted, suggesting that this particular activity might be an off-target effect and not solely attributable to ARG2 inhibition. nih.gov
Isoform Selectivity Profiles
Based on the reported binding affinities, this compound demonstrates a clear isoform selectivity. It is approximately 10-fold more selective for human Arginase II over Arginase I. rndsystems.comncats.iofrontiersin.org This preferential inhibition is evident from the disparity in their respective Ki values.
| Arginase Isoform | Ki Value (nM) | Reference |
|---|---|---|
| Arginase 1 (ARG1) | 500 | frontiersin.org |
| Arginase 2 (ARG2) | 50 | frontiersin.org |
Impact on L-Arginine Metabolism
Modulation of L-Arginine Hydrolysis
The primary function of arginase is the hydrolysis of L-arginine. caymanchem.com By inhibiting this enzyme, this compound directly modulates this metabolic process. Treatment with this compound significantly reduces the breakdown of L-arginine. glpbio.com In studies involving various cell types, the presence of this compound leads to a preservation of intracellular L-arginine levels, which would otherwise be depleted by arginase activity. glpbio.comresearchgate.net For instance, in endothelial cells, nor-NOHA inhibition of arginase by 98% resulted in a 14% increase in total cellular L-arginine concentrations. ncats.io This confirms its role in preventing the catalytic conversion of L-arginine by arginase.
Regulation of L-Ornithine and Urea (B33335) Production
As a direct consequence of inhibiting L-arginine hydrolysis, this compound effectively downregulates the production of L-ornithine and urea. researchgate.netphysiology.org These two molecules are the end products of the arginase-catalyzed reaction. nih.gov Research has demonstrated that in the presence of nor-NOHA, the levels of L-ornithine are significantly reduced. ncats.ioresearchgate.net For example, arginase inhibition in endothelial cells led to a 17% decrease in total cellular concentrations of ornithine. ncats.io This reduction in L-ornithine availability can have further downstream effects, as L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation. nih.govphysiology.org Similarly, urea production is markedly decreased when arginase activity is blocked by nor-NOHA. physiology.org
Effect of nor-NOHA on L-Arginine Metabolites in Endothelial Cells
| Metabolite | Change in Concentration | Reference |
|---|---|---|
| L-Arginine | 14% Increase | ncats.io |
| L-Ornithine | 17% Decrease | ncats.io |
| Putrescine | 65% Decrease | ncats.io |
| Spermidine (B129725) | 74% Decrease | ncats.io |
Interplay with Nitric Oxide Synthase (NOS) Pathway
L-Arginine Bioavailability for NOS Activity
In many physiological and pathological contexts, arginase and nitric oxide synthase (NOS) are co-expressed and compete for their common substrate, L-arginine. frontiersin.orgahajournals.org The activity of one enzyme can therefore directly influence the substrate availability for the other. nih.gov By inhibiting arginase, this compound effectively limits the consumption of L-arginine through the urea cycle. This action preserves the intracellular pool of L-arginine, thereby increasing its bioavailability for the NOS pathway. ahajournals.orgnih.gov This is particularly important in environments where L-arginine may become a limiting factor for NO production, a phenomenon sometimes referred to as the "arginine paradox". ahajournals.org Unlike some other arginase inhibitors, nor-NOHA is not a substrate or inhibitor for any of the three NOS isoforms (nNOS, iNOS, eNOS), making it a specific tool to study the interplay between these two enzymatic pathways. caymanchem.comnih.govahajournals.org
Nitric Oxide (NO) Production Enhancement
With increased L-arginine availability for NOS, the synthesis of nitric oxide (NO) is consequently enhanced. nih.gov The NOS enzyme catalyzes the conversion of L-arginine to NO and L-citrulline. nih.govwikipedia.org Studies have consistently shown that the inhibition of arginase by nor-NOHA leads to an increase in the production of NO and its by-product, L-citrulline. nih.govnih.gov This effect is observed in various settings, including macrophages and endothelial cells, where the competition for L-arginine is a critical determinant of vascular function and immune response. nih.govahajournals.org The enhancement of NO production is a key mechanism through which this compound can influence physiological processes such as vasodilation. ahajournals.org It is important to note, however, that one study found nor-NOHA can spontaneously release an NO-like molecule in certain cell culture conditions, which could be a confounding factor in some experimental designs. nih.gov
Influence on NOS Uncoupling and Oxidative Stress Pathways
Under conditions of substrate (L-arginine) limitation or cofactor deficiency, the endothelial NOS (eNOS) enzyme can become "uncoupled". nih.gova4m.com In this dysfunctional state, eNOS no longer produces NO but instead generates superoxide (B77818) anions (O₂⁻), a reactive oxygen species (ROS). nih.govresearchgate.net This switch from NO to superoxide production contributes significantly to oxidative stress and endothelial dysfunction. nih.govnih.gov
By ensuring a sufficient supply of L-arginine, this compound can help prevent or reverse eNOS uncoupling. frontiersin.orgnih.gov By blocking the arginase-mediated depletion of L-arginine, nor-NOHA maintains substrate levels necessary for coupled eNOS function, thereby promoting NO synthesis over superoxide generation. glpbio.comfrontiersin.org This action reduces the production of harmful ROS and mitigates oxidative stress within the vasculature. glpbio.comnih.gov The reduction in superoxide production also prevents the scavenging of NO by superoxide to form peroxynitrite, another damaging oxidant, further preserving NO bioavailability. nih.govnih.gov
Cellular and Subcellular Effects of Nor Noha Acetate
Regulation of Cell Proliferation and Viability
Nor-NOHA acetate (B1210297) demonstrates significant regulatory effects on the fundamental cellular processes of proliferation and survival. Its influence is highly dependent on the cell type and the surrounding microenvironment, particularly oxygen availability. The compound can halt the growth of certain cell lines and trigger programmed cell death, or apoptosis, through distinct mechanisms.
Nor-NOHA acetate has been identified as an inducer of apoptosis in several cell types, most notably in cancer cells. nih.gov For instance, in hepatocellular carcinoma HepG2 cells, treatment with this compound leads to an increase in programmed cell death. nih.gov This effect is often dose-dependent and linked to the compound's ability to modulate key cellular pathways involved in survival and death signaling.
A critical aspect of this compound's pro-apoptotic activity is its dependence on hypoxic conditions (low oxygen). nih.gov In leukemic cell lines, this compound shows little effect on cell viability under normal oxygen levels (normoxia). glpbio.com However, under hypoxic conditions (e.g., 1.5% O₂), it significantly induces apoptosis in a dose-dependent manner. glpbio.commedchemexpress.comresearchgate.net This selective action is crucial, as many solid tumors and leukemic niches are characterized by a hypoxic microenvironment, which often contributes to therapy resistance. nih.govnih.gov Research indicates that co-treatment with this compound can overcome this hypoxia-mediated resistance to certain kinase inhibitors, such as imatinib (B729) in CML cells. nih.govnih.gov The mechanism appears linked to the cellular stress response under low oxygen, where the compound's effects are amplified. While the precise pathway is complex, it has been shown that the pro-apoptotic protein Noxa, which is induced by hypoxia-inducible factor 1α (HIF-1α), can mediate hypoxic cell death. nih.gov
The induction of apoptosis by this compound is particularly effective in cells that express Arginase 2 (ARG2), an enzyme often overexpressed in cancer cells like chronic myeloid leukemia (CML) and required for the generation of polyamines necessary for cell growth. nih.govresearchgate.net Studies have demonstrated that leukemic cell lines expressing and upregulating ARG2 under hypoxia are more sensitive to apoptosis induced by this compound. glpbio.comresearchgate.net
Interestingly, while the compound's pro-apoptotic effect correlates with ARG2 expression, some evidence suggests the mechanism may be an off-target effect and not a direct result of ARG2 inhibition. nih.gov Research using CRISPR/Cas9 to genetically remove the ARG2 gene found that its ablation did not affect the viability of leukemic cells or their sensitivity to this compound. nih.govnih.gov This indicates that while this compound has significant anti-leukemic activity in ARG2-expressing hypoxic cells, the effect might be independent of its function as an arginase inhibitor. nih.govglpbio.com
| Cell Line | Condition | Effect of this compound | Key Finding |
|---|---|---|---|
| K562 (Leukemia) | Hypoxia (1.5% O₂) | Dose-dependent induction of apoptosis. medchemexpress.comresearchgate.net | Activity is specific to hypoxic conditions. nih.gov |
| KCL22 (Leukemia) | Hypoxia + Imatinib | Attenuates hypoxia-mediated resistance to imatinib. medchemexpress.commedchemexpress.com | Overcomes drug resistance in hypoxic environments. nih.gov |
| HepG2 (Hepatocellular Carcinoma) | Normoxia | Induces apoptosis. nih.govglpbio.com | Inhibits Arg1, increases P53 expression. nih.gov |
In addition to inducing cell death, this compound can inhibit cellular proliferation. glpbio.com In HepG2 liver cancer cells, the compound effectively curtails cell growth. nih.gov Similarly, studies on bovine mammary epithelial cells have shown that this compound reduces cellular proliferation. glpbio.com Research on murine renal cell carcinoma cell lines also demonstrated that this compound significantly inhibited the proliferation of the CL-19 cell line, which has high arginase activity. researchgate.net This anti-proliferative effect is often linked to the depletion of L-arginine, which suppresses T-cell proliferation by downregulating the CD3ζ chain, a key component of the T-cell receptor complex. researchgate.net
| Cell Type | Observed Effect | Associated Mechanism |
|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation. nih.gov | Inhibition of Arginase 1 (Arg1). nih.gov |
| Bovine Mammary Epithelial Cells | Reduced cellular proliferation. glpbio.com | Not specified. |
| CL-19 (Murine Renal Cell Carcinoma) | Significant inhibition of proliferation. researchgate.net | Inhibition of arginase activity. researchgate.net |
Apoptosis Induction in Specific Cell Types
Modulation of Cellular Migration and Invasion
The metastatic spread of cancer cells relies on their ability to migrate and invade surrounding tissues. This compound has been shown to impede these processes in certain cancer cells. glpbio.com In studies involving HepG2 hepatocellular carcinoma cells, this compound inhibited both cell migration and invasion. nih.gov The proposed mechanism involves the inhibition of Arginase 1 (Arg1). nih.gov This inhibition leads to an increase in the expression of inducible nitric oxide synthase (iNOS) and a subsequent rise in the concentration of nitric oxide (NO). nih.gov This cascade of events results in the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix, and the upregulation of E-cadherin (ECD), a protein essential for cell-to-cell adhesion. nih.gov The decrease in MMP-2 and increase in E-cadherin collectively reduce the cells' invasive and migratory capabilities. nih.gov
Influence on Macrophage Polarization and Function
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2). frontiersin.org The metabolic pathway of arginine is a key determinant of this polarization. frontiersin.org this compound significantly influences this process. nih.gov
In murine macrophages, this compound acts as a potent inhibitor of arginase in both unstimulated and lipopolysaccharide (LPS)-stimulated cells. nih.gov By inhibiting arginase, which is characteristic of the M2 phenotype, this compound shifts the balance of arginine metabolism towards the nitric oxide synthase (NOS) pathway, which produces NO and is a hallmark of the M1 phenotype. nih.govnih.gov Studies have shown that treating murine RAW 264.7 macrophages with this compound polarizes them towards an M1 phenotype. nih.gov This shift is associated with increased NO production and enhanced antibacterial activity, such as a reduction of Mycobacterium tuberculosis (Mtb) within the macrophages. nih.govmdpi.com This makes this compound a useful tool for studying the interplay between arginase and NOS pathways and for modulating immune responses in diseases where macrophage function is critical. nih.govmdpi.com
M1 Phenotype Promotion
Macrophages can be broadly categorized into two main phenotypes: the pro-inflammatory M1 phenotype, which is involved in pathogen killing, and the anti-inflammatory M2 phenotype, associated with tissue repair and immune suppression. The metabolic pathway of L-arginine is a central determinant of this polarization. nih.gov The M1 phenotype is characterized by the metabolism of L-arginine via nitric oxide synthase (NOS) to produce nitric oxide (NO), a potent antimicrobial molecule. nih.gov Conversely, the M2 phenotype is distinguished by the expression of arginase, which diverts L-arginine towards the production of ornithine and polyamines, promoting cellular proliferation and repair. nih.gov
Treatment with this compound has been shown to polarize murine macrophages toward the M1 phenotype. nih.gov This is evidenced by changes in the expression of cell surface and intracellular markers. In studies using RAW 264.7 macrophage cells, nor-NOHA treatment led to an increased percentage of cells expressing M1 markers such as CD80, IL-1β, and inducible nitric oxide synthase (iNOS or NOS2). nih.govresearchgate.net Simultaneously, a decrease was observed in the expression of M2 markers like the mannose receptor (CD206), IL-10, and arginase-1 (Arg1). nih.govresearchgate.net Further research has shown that administering the arginase inhibitor nor-NOHA leads to a significant reduction in the accumulation of M2 macrophages around growing collateral arteries, supporting its role in shifting the macrophage balance away from the M2 phenotype. nih.gov
Table 1: Effect of nor-NOHA on Macrophage Phenotype Markers
| Marker | Phenotype Association | Effect of nor-NOHA Treatment | Reference |
| CD80 | M1 | Increased Expression | researchgate.net, nih.gov |
| IL-1β | M1 | Increased Expression | researchgate.net, nih.gov |
| NOS2 (iNOS) | M1 | Increased Expression | researchgate.net, nih.gov |
| CD206 | M2 | Decreased Expression | researchgate.net, nih.gov |
| IL-10 | M2 | Decreased Expression | researchgate.net, nih.gov |
| Arg1 | M2 | Decreased Expression | researchgate.net, nih.gov |
Enhancement of Antimicrobial Activity in Macrophages
A direct consequence of promoting the M1 phenotype is the enhancement of the macrophage's ability to kill pathogens. By inhibiting arginase, nor-NOHA ensures a greater availability of the substrate L-arginine for the iNOS enzyme. This results in increased production of nitric oxide (NO), a key component of the cell's antimicrobial arsenal. nih.gov
In in vitro studies involving murine macrophages infected with Mycobacterium tuberculosis (Mtb), treatment with this compound resulted in a significant decrease in the mycobacterial burden. nih.gov This enhanced antibacterial activity was directly correlated with suppressed arginase activity and a corresponding increase in NO production, as measured by nitrite (B80452) concentrations in the cell culture. nih.govresearchgate.net The increase in NO contributes to nitrosative stress, which is known to cause damage to Mtb DNA. nih.gov
Alterations in Intracellular Metabolite Concentrations
As a direct inhibitor of a key metabolic enzyme, this compound fundamentally alters the concentrations of several intracellular metabolites that are part of the L-arginine pathway.
Changes in L-Arginine Levels
Arginase and nitric oxide synthase (NOS) compete for their common substrate, L-arginine. nih.gov By inhibiting arginase, this compound reduces the consumption of L-arginine through this pathway, making more of the amino acid available for other metabolic processes, including the NOS pathway. Studies on endothelial cells have demonstrated that treatment with nor-NOHA can lead to a 14% increase in the total cellular concentration of L-arginine. nih.govresearchgate.net The availability of L-arginine is a critical regulatory factor for macrophage functions; its depletion can strikingly downregulate the translation of iNOS protein, while its availability can augment various macrophage activities. nih.govresearchgate.net
Modulation of L-Ornithine and Polyamine Synthesis
The primary function of arginase is the hydrolysis of L-arginine to produce L-ornithine and urea (B33335). caymanchem.com L-ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are essential for cellular proliferation. nih.govnih.gov this compound is a potent inhibitor of this conversion. nih.gov
In studies on endothelial cells, treatment with nor-NOHA (0.5 mM) inhibited arginase activity by 98% and led to a significant decrease in the cellular concentrations of L-ornithine and the polyamines putrescine and spermidine. nih.govresearchgate.net This demonstrates that arginase is a primary source of ornithine for polyamine synthesis in these cells. nih.govresearchgate.net
Table 2: Effect of nor-NOHA (0.5 mM) on Intracellular Metabolite Concentrations in Endothelial Cells
| Metabolite | Percent Change from Control | Reference |
| L-Arginine | +14% | nih.gov, researchgate.net |
| L-Ornithine | -17% | nih.gov, researchgate.net |
| Putrescine | -65% | nih.gov, researchgate.net |
| Spermidine | -74% | nih.gov, researchgate.net |
Effects on Spermine and Citrulline Levels
The effects of nor-NOHA on the polyamine spermine appear to be context-dependent. While studies in endothelial cells showed a decrease in its precursor, spermidine, research in Balb/c mice treated with nor-NOHA found an increase in the antimicrobial metabolite spermine in the lungs. nih.gov Polyamines like spermidine can influence the metabolism of L-arginine and NO production. nih.gov
By shunting L-arginine away from the arginase pathway, this compound increases its availability for the NOS pathway. The NOS enzyme metabolizes L-arginine into nitric oxide and L-citrulline. nih.gov Consequently, inhibiting arginase with nor-NOHA has been shown to increase the accumulation of L-citrulline in stimulated murine macrophages. nih.gov This effect becomes apparent after incubation times longer than 12 hours. nih.gov
Impact on Gene Expression and Protein Synthesis
The metabolic shifts induced by this compound have a corresponding impact on the expression of various genes and the synthesis of proteins. As mentioned, nor-NOHA treatment alters the expression of key proteins that define the M1 and M2 macrophage phenotypes, such as NOS2, CD80, and CD206. nih.gov
Furthermore, nor-NOHA has been found to affect the expression of adhesion molecules. Gene expression studies revealed that nor-NOHA treatment abolished the differential expression of the intercellular adhesion molecule 1 (Icam1) in growing collateral arteries. nih.gov
The availability of L-arginine itself is a crucial regulator of protein synthesis, particularly for inducible nitric oxide synthase (iNOS). In mouse inflammatory macrophages, a lack of L-arginine does not affect the levels of iNOS mRNA but severely impairs the translation of the iNOS protein. nih.gov However, this translational repression does not appear to follow the canonical stress response pathway involving the phosphorylation of eukaryotic translation initiation factor-2alpha (eIF2α). nih.gov By preserving intracellular L-arginine levels, nor-NOHA can support the sustained synthesis of proteins like iNOS that are crucial for the M1 macrophage response. nih.govpsu.edu
Differential Expression of Metabolic Enzymes (e.g., Arg1, NOS2)
This compound's primary mechanism of action is the competitive and reversible inhibition of arginase, an enzyme that hydrolyzes L-arginine into L-ornithine and urea. rndsystems.comnih.gov This inhibition directly affects the activity and can influence the expression of arginase itself (isoforms Arg1 and Arg2) and its competing enzyme, inducible nitric oxide synthase (NOS2 or iNOS).
In studies on murine macrophages, nor-NOHA proved to be a potent inhibitor of arginase activity, both in unstimulated and stimulated cells, without directly inhibiting or acting as a substrate for NOS2. nih.gov This selective inhibition can lead to an increased availability of L-arginine for NOS2, thereby enhancing the production of nitric oxide (NO) in certain conditions. nih.gov For instance, in aging rat blood vessels where arginase activity is typically elevated, inhibition by nor-NOHA was shown to suppress arginase activity and restore NOS activity and cyclic GMP levels. ahajournals.org
Research on bovine mammary epithelial cells (BMEC) and lactating dairy cows revealed that nor-NOHA administration effectively decreased the activity of arginase. nih.govnih.gov However, in these specific models, it did not have a corresponding effect on the activity or gene expression of nitric oxide synthase. nih.govnih.gov In a mouse model of pulmonary tuberculosis, therapeutic treatment with nor-NOHA reduced the percentage of Arg1-positive macrophages following infection. nih.gov These findings underscore that the effect of nor-NOHA on the reciprocal regulation between arginase and NOS can be context- and tissue-dependent.
| Cell/Tissue Model | Effect on Arginase (Arg1) | Effect on Nitric Oxide Synthase (NOS2/iNOS) | Reference |
|---|---|---|---|
| Murine Macrophages | Potent inhibition of activity (IC50 ~10-12 µM) | No direct inhibition; increased substrate availability for NOS2 | nih.gov |
| Aging Rat Aorta | Suppressed activity | Restored activity | ahajournals.org |
| Bovine Mammary Epithelial Cells | Reduced activity and gene expression | No effect on activity or gene expression | nih.gov |
| Lactating Dairy Cows (in vivo) | Decreased activity in serum and gene expression in mammary gland | No effect on activity in serum or gene expression in mammary gland | nih.gov |
| Mouse Model (M. tuberculosis) | Reduced percentage of Arg1+ cells | Increased NO generation suggested | nih.gov |
Effects on Cell Cycle and Apoptosis-Related Proteins (e.g., P53, ECD)
This compound has been observed to induce apoptosis, or programmed cell death, in several cancer cell lines, particularly under hypoxic (low oxygen) conditions. medchemexpress.complos.org In studies using leukemic cells, nor-NOHA effectively induced apoptosis in cells expressing Arginase 2 (ARG2) under hypoxia, a condition often associated with resistance to therapy. plos.org Similarly, it was found to inhibit proliferation and induce apoptosis in HepG2 liver cancer cells. glpbio.com While the precise mechanism of this pro-apoptotic activity is still under investigation, and has been suggested to involve off-target effects independent of ARG2 inhibition, the modulation of downstream signaling pathways is a key consequence. plos.org
One of the critical proteins governing cell cycle arrest and apoptosis is the tumor suppressor p53. While direct studies linking this compound to p53 expression are limited, an indirect connection can be inferred through the nitric oxide (NO) pathway. The inhibition of arginase by nor-NOHA can increase the production of NO. nih.govahajournals.org Independent research has shown that NO generation, either from chemical donors or via cytokine-induced NOS2, can stimulate the expression of the p53 tumor suppressor gene, which precedes the onset of apoptosis in macrophage and pancreatic cell lines. nih.gov Therefore, it is plausible that the apoptosis induced by nor-NOHA in some cellular contexts could be mediated, at least in part, by an increase in NO leading to the upregulation of p53.
The Ecdysoneless (Ecd) protein is another crucial regulator of the cell cycle. nih.gov Studies have shown that mammalian Ecd is essential for the G1-S phase progression of the cell cycle. nih.gov Its depletion leads to a proliferative block and a reduction in the expression of E2F target genes. nih.gov More recent work has identified ECD as an RNA-binding protein that regulates mRNA splicing, a function essential for cell survival and proliferation. biorxiv.org Currently, there is no direct research evidence linking this compound to the expression or function of the ECD protein.
| Cell Line | Condition | Observed Effect | Reference |
|---|---|---|---|
| ARG2-expressing Leukemic Cells (K562, HL60) | Hypoxia (1% O2) | Dose-dependent induction of apoptosis | plos.org |
| HepG2 (Liver Cancer Cells) | Normoxia | Inhibited proliferation and induced apoptosis | glpbio.com |
| RAW 264.7 Macrophages | NO exposure (indirect link) | Stimulated p53 expression prior to apoptosis | nih.gov |
Influence on Specific Protein Synthesis (e.g., Casein)
The synthesis of specific proteins can be significantly influenced by the metabolic shifts induced by this compound. A notable example is the synthesis of casein, the primary protein in milk, which is heavily dependent on the availability of amino acids, including arginine.
Research using bovine mammary epithelial cells (BMEC) has demonstrated that inhibiting arginase with nor-NOHA leads to a reduction in both cellular proliferation and casein synthesis. glpbio.comnih.gov This effect highlights the importance of the arginase-mediated pathway, which produces ornithine, for mammary cell function. nih.gov An in vivo study in lactating dairy cows corroborated these findings, showing that a continuous infusion of nor-NOHA reduced the synthesis of milk protein, including casein. nih.gov
Interestingly, the suppressive effect of nor-NOHA on casein synthesis could be reversed or altered by supplementing the medium with metabolites from the L-arginine pathway. nih.gov When ornithine was added to BMEC cultures treated with nor-NOHA, the synthesis of casein and cellular proliferation were increased compared to treatment with nor-NOHA alone. glpbio.comnih.gov This suggests that the production of ornithine and its downstream metabolites, rather than arginine itself, is a critical regulatory step for casein synthesis in this model. nih.govnih.gov
| Experimental Model | Treatment | Effect on Casein Synthesis | Reference |
|---|---|---|---|
| Bovine Mammary Epithelial Cells (in vitro) | nor-NOHA | Reduced | glpbio.comnih.gov |
| Bovine Mammary Epithelial Cells (in vitro) | nor-NOHA + Ornithine | Increased (compared to nor-NOHA alone) | glpbio.comnih.gov |
| Bovine Mammary Epithelial Cells (in vitro) | nor-NOHA + Arginine | No change (compared to nor-NOHA alone) | nih.gov |
| Lactating Dairy Cows (in vivo) | nor-NOHA infusion | Reduced | nih.gov |
Physiological and Pathophysiological Implications of Arginase Inhibition by Nor Noha Acetate
Cardiovascular Physiology and Disease
The cardiovascular system is a primary beneficiary of the effects of arginase inhibition by nor-NOHA acetate (B1210297). Its action on endothelial function, vascular tone, and inflammatory responses contributes to its therapeutic potential in a range of cardiovascular conditions.
Restoration of Endothelial Function
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key factor in the development of many cardiovascular diseases. ahajournals.org The arginase inhibitor nor-NOHA acetate has been shown to be effective in restoring endothelial function in various pathological states. medchemexpress.com
In a study on adjuvant-induced arthritis (AIA) in rats, a condition associated with endothelial dysfunction and atherogenesis, treatment with nor-NOHA fully restored the impaired vasodilation of aortic rings in response to acetylcholine (B1216132). nih.govnih.govnih.gov This restorative effect is attributed to an increase in NOS activity, enhanced production of endothelium-derived hyperpolarizing factor (EDHF), and a reduction in superoxide (B77818) anion production. nih.govnih.gov Furthermore, nor-NOHA treatment was found to decrease the activity of cyclooxygenase (COX)-2, thromboxane, and prostacyclin synthases, all of which can contribute to endothelial dysfunction. nih.govnih.gov
Clinical studies have also provided evidence for the beneficial effects of nor-NOHA on endothelial function. In patients with coronary artery disease (CAD), with or without type 2 diabetes, nor-NOHA administration prevented the impairment of flow-mediated dilation (FMD) induced by ischemia-reperfusion. nih.gov This suggests that by inhibiting arginase, nor-NOHA makes more L-arginine available for NOS, thereby improving endothelial function. nih.gov
The table below summarizes the effects of nor-NOHA on endothelial function in different models.
| Model | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) Rats | Fully restored aortic response to acetylcholine; increased NOS activity and EDHF production; reduced superoxide anion production. | nih.govnih.gov |
| Patients with Coronary Artery Disease (CAD) | Prevented ischemia-reperfusion induced impairment of flow-mediated dilation (FMD). | nih.gov |
| Aging Rat Vasculature | Restored depressed L-arginine-dependent vasorelaxant responses in aortic rings from old rats. | ahajournals.org |
Modulation of Vascular Tone and Hemodynamics
Vascular tone, the degree of constriction of a blood vessel, is crucial for regulating blood pressure and blood flow. Nitric oxide is a potent vasodilator, and by increasing its production, this compound can modulate vascular tone and hemodynamics. mdpi.com
In spontaneously hypertensive rats (SHR), long-term treatment with nor-NOHA improved the altered reactivity of mesenteric arteries. Specifically, it restored the contractile response to angiotensin-II and the vasodilatory response to acetylcholine to levels observed in normotensive rats. psu.eduresearchgate.net This improvement in endothelial function is mediated by both nitric oxide synthase and cyclooxygenase-dependent mechanisms. psu.edu
Studies on isolated rat aorta and mesenteric arteries have shown that arginase inhibitors can influence vascular responses. nih.gov While some inhibitors like BEC and L-NOHA effectively reverse tolerance to acetylcholine, nor-NOHA has been observed to enhance this tolerance, an effect that can be partially restored by L-arginine supplementation. nih.gov This suggests a complex interaction with NOS, although nor-NOHA is not considered a direct substrate or inhibitor of NOS. nih.gov
The following table details the impact of nor-NOHA on vascular reactivity in hypertensive models.
| Model | Vessel Type | Effect on Vascular Reactivity | Reference |
| Spontaneously Hypertensive Rats (SHR) | Mesenteric Artery | Restored acetylcholine-induced vasodilation and angiotensin-II-induced contraction. | psu.eduresearchgate.net |
| Rat Aorta and Mesenteric Arteries | Aorta & Mesenteric Arteries | Enhanced tolerance to acetylcholine, partially reversed by L-arginine. | nih.gov |
Mitigation of Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a significant concern in the treatment of myocardial infarction, as the restoration of blood flow can paradoxically cause further damage to the heart muscle. nih.gov Reduced bioavailability of nitric oxide is a central event in I/R injury. oup.comnih.gov
Arginase inhibition with nor-NOHA has demonstrated a cardioprotective effect in animal models of I/R injury. ncats.io In rats subjected to myocardial I/R, treatment with nor-NOHA significantly reduced the infarct size. This protective effect was dependent on NOS activity, as it was abolished by a NOS inhibitor. nih.gov The mechanism involves shifting the utilization of L-arginine from arginase towards NOS, thereby increasing NO bioavailability. nih.gov
Furthermore, the cardioprotective effect of nor-NOHA administered before reperfusion has been linked to increased expression of protein kinase C epsilon (PKCε) and the activation of mitochondrial ATP-dependent K+ (mitoKATP) channels. nih.gov
The table below presents the quantitative effects of nor-NOHA on myocardial infarct size.
| Animal Model | Reduction in Infarct Size | Associated Mechanisms | Reference |
| Rat | Significant reduction | Dependent on NOS activity; increased PKCε expression; activation of mitoKATP channels. | nih.gov |
Role in Hypertension Pathogenesis
Growing evidence suggests that the dysregulation of arginase plays a key role in the pathophysiology of essential hypertension. psu.eduresearchgate.netnih.govnjppp.com Increased arginase activity can lead to reduced NO production, contributing to the elevated blood pressure seen in hypertensive states. nih.gov
In spontaneously hypertensive rats (SHR), long-term treatment with nor-NOHA has been shown to lower blood pressure. researchgate.net This antihypertensive effect is associated with improved vascular function, including the restoration of normal vascular reactivity in mesenteric arteries. psu.eduresearchgate.net The treatment also blunted the hypertension-induced overexpression of arginase I in these arteries. psu.edu
Furthermore, nor-NOHA treatment has been found to improve arterial compliance in hypertensive rats, an effect that is not solely due to the reduction in blood pressure but reflects intrinsic changes in the vascular tissue. psu.eduresearchgate.net This suggests that arginase inhibition can address some of the structural and functional abnormalities of the vasculature in hypertension.
The following table summarizes the effects of nor-NOHA in a rat model of hypertension.
| Animal Model | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure; improved mesenteric artery reactivity; blunted arginase I overexpression; improved arterial compliance. | psu.eduresearchgate.netresearchgate.netresearchgate.net |
Amelioration of Atherosclerosis Progression
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is closely linked to endothelial dysfunction. nih.govnih.gov By restoring endothelial function, arginase inhibition with nor-NOHA has the potential to ameliorate the progression of atherosclerosis. nih.govresearchgate.net
While direct studies on the effect of nor-NOHA on atherosclerotic plaque size are limited, its ability to improve endothelial function in conditions associated with accelerated atherogenesis, such as rheumatoid arthritis, is a strong indicator of its potential benefit. nih.govnih.gov In a rat model of adjuvant-induced arthritis, nor-NOHA treatment fully restored endothelial function, a key step in preventing the initiation and progression of atherosclerotic lesions. nih.govnih.gov
The mechanism involves increasing NO bioavailability, which has anti-inflammatory and anti-proliferative effects on the vascular wall, and reducing oxidative stress, all of which are crucial in combating atherosclerosis. nih.govnih.gov
Immunomodulation and Anti-inflammatory Responses
The immunomodulatory effects of this compound are rooted in its ability to alter the metabolic landscape of immune cells. By inhibiting arginase, it influences the balance between pro-inflammatory and anti-inflammatory pathways, restores the function of key immune cells, and modulates the expression of signaling molecules that orchestrate the inflammatory response.
Chronic low-grade inflammation in adipose tissue is a key driver of obesity-related metabolic disorders. Research demonstrates that the arginase inhibitor nor-NOHA can effectively mitigate this inflammation. In studies involving mice with high-fat diet (HFD)-induced obesity, oral administration of nor-NOHA led to a significant improvement in the inflammatory profile of epididymal adipose tissue. nih.gov Specifically, treatment with nor-NOHA suppressed macrophage infiltration into adipocytes. nih.gov This was accompanied by a significant downregulation of pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), while the anti-inflammatory cytokine interleukin-10 (IL-10) was upregulated. nih.gov
Furthermore, nor-NOHA treatment favorably modifies the ratio of macrophage phenotypes within the adipose tissue, shifting the balance from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov This modulation of macrophage polarization is crucial, as M1 macrophages are known to perpetuate inflammation, whereas M2 macrophages are involved in its resolution and tissue repair. nih.gov The beneficial effects of arginase inhibition are supported by findings that treatment with nor-NOHA can prevent the gain of body and adipose tissue weight in mice on a high-fat, high-sucrose diet. mdpi.com These results collectively indicate that arginase inhibition by nor-NOHA is a promising strategy for ameliorating obesity-induced adipose tissue inflammation. nih.gov
Table 1: Effect of nor-NOHA on Inflammatory Cytokine Expression in Co-cultured Adipocytes and Macrophages
| Cytokine | Effect of nor-NOHA Treatment | Reference |
|---|---|---|
| MCP-1 | Significantly Downregulated | nih.gov |
| TNF-α | Significantly Downregulated | nih.gov |
| IL-6 | Significantly Downregulated | nih.gov |
| IL-10 | Significantly Upregulated | nih.gov |
Arginase activity in the tumor microenvironment or during chronic inflammation can lead to the depletion of L-arginine, an amino acid essential for T-cell function. This depletion impairs T-cell receptor signaling, causing cell cycle arrest and suppressing proliferation and anti-tumor activity. nih.govmdpi.com The inhibition of arginase by nor-NOHA can reverse this immunosuppressive mechanism. nih.gov
Studies using supernatants from human polymorphonuclear neutrophils (PMN), which release high levels of arginase, have shown that T-cell proliferation is completely suppressed. nih.gov The addition of nor-NOHA not only prevented this suppression but led to a strong hyperactivation of T-cells, with proliferation rates exceeding control conditions by up to 25-fold. nih.govmdpi.com This hyperactivation was observed in both CD4+ and CD8+ T-cell subpopulations and was driven by productive rounds of cell division. nih.gov By ensuring L-arginine availability, nor-NOHA restores the metabolic fitness of T-cells, allowing for their proper activation, proliferation, and effector functions. nih.govmdpi.com
Table 2: Hyperactivation of T-Cell Proliferation by nor-NOHA
| T-Cell Subpopulation | Approximate Increase in Proliferation (vs. Control) | Reference |
|---|---|---|
| CD4+ T-Cells | ~25-fold (2618%) | nih.gov |
| CD8+ T-Cells | ~10-fold (872%) | nih.gov |
| Total T-Cells (at 20:1 PMN:T ratio) | >10-fold | nih.gov |
The inhibition of arginase by nor-NOHA has been shown to modulate the expression of various cytokines and chemokines in a context-dependent manner. In a rat model of adjuvant-induced arthritis (AIA), a condition associated with significant endothelial dysfunction and inflammation, treatment with nor-NOHA significantly decreased the elevated plasma levels of IL-6 and vascular endothelial growth factor (VEGF). nih.gov The reduction in these pro-inflammatory and angiogenic factors contributed to the restoration of vascular function, independent of the severity of the arthritis itself. nih.gov
In contrast, studies in infectious disease models present a more complex picture. In mice infected with Mycobacterium tuberculosis (Mtb), nor-NOHA treatment led to a moderate decrease in several cytokines, with significant reductions noted for IFN-γ and G-CSF. nih.gov However, in a model of Mtb and HIV co-infection, nor-NOHA treatment significantly increased levels of several pro-inflammatory cytokines, including IL-6, IL-1β, and GM-CSF. nih.gov Notably, across these studies, nor-NOHA treatment did not alter the levels of T-helper 2 (Th2) associated cytokines such as IL-4 and IL-5. nih.gov This suggests that nor-NOHA's influence on cytokine profiles is highly dependent on the specific underlying pathology.
Table 3: Effect of nor-NOHA Treatment on Plasma Cytokine Levels in Adjuvant-Induced Arthritis (AIA) Rat Model
| Group | Plasma IL-6 (pg/mL) | Plasma VEGF (pg/mL) | Reference |
|---|---|---|---|
| Control Rats | 158 ± 27 | 18 ± 2 | nih.gov |
| Untreated AIA Rats | 293 ± 46 | 29 ± 4 | nih.gov |
| nor-NOHA-treated AIA Rats | 168 ± 29 | 19 ± 2 | nih.gov |
| *P < 0.05 vs. Control; **P < 0.05 vs. Untreated AIA. Data are mean ± SEM. |
The effect of nor-NOHA on the infiltration of inflammatory cells into tissues appears to be highly specific to the tissue type and the inflammatory context. In a rat model of arthritis, while nor-NOHA effectively reversed endothelial dysfunction, it did not affect the inflammatory infiltration in the synovium or soft tissues of the joints. nih.gov
However, in other contexts, nor-NOHA has demonstrated a clear ability to reduce cellular infiltration. In mice with diet-induced obesity, nor-NOHA treatment significantly suppressed the infiltration of macrophages into adipose tissue. nih.gov Similarly, in a mouse model of peripheral artery disease, administration of nor-NOHA caused a significant reduction in the accumulation of M2 macrophages around growing collateral arteries, a process linked to arteriogenesis. nih.gov These findings suggest that while nor-NOHA may not impact established, dense inflammatory infiltrates as seen in arthritis, it can effectively modulate the migration and accumulation of macrophages in metabolic and vascular remodeling settings.
Anti-neoplastic and Anti-leukemic Activities
The reliance of certain cancer cells on L-arginine metabolism for proliferation presents a therapeutic vulnerability that can be exploited by arginase inhibitors like this compound. By modulating arginine availability, nor-NOHA can trigger programmed cell death in specific cancer cell lines.
Nor-NOHA has demonstrated significant pro-apoptotic activity against hepatocellular carcinoma and leukemic cell lines. In studies using the human liver cancer cell line HepG2, nor-NOHA inhibited cell proliferation and effectively induced apoptosis. nih.govnih.gov This effect is associated with the inhibition of Arginase 1 (Arg1), leading to an increase in the expression of inducible nitric oxide synthase (iNOS) and higher concentrations of NO, which can be cytotoxic to cancer cells. nih.gov
The anti-leukemic activity of nor-NOHA is particularly pronounced under hypoxic conditions, which are common in the bone marrow microenvironment where leukemia cells reside. frontiersin.orgresearchgate.netdntb.gov.ua In various leukemic cell lines (e.g., K562, KCL22) that express Arginase 2 (ARG2), nor-NOHA induces apoptosis in a dose-dependent manner specifically under hypoxia (1.5% O2), while having little effect in normal oxygen conditions (normoxia). dntb.gov.uanih.govmdpi.comunifr.ch Interestingly, while ARG2 expression correlates with sensitivity, some evidence suggests the anti-leukemic effect may be an off-target activity, as genetic knockout of ARG2 did not fully replicate the apoptotic effect of nor-NOHA. frontiersin.orgmdpi.com Nevertheless, co-treatment with nor-NOHA was shown to overcome hypoxia-mediated resistance to tyrosine kinase inhibitors like imatinib (B729) in chronic myeloid leukemia (CML) cells. dntb.gov.ua
Table 4: Dose-Dependent Apoptosis Induction by nor-NOHA in K562 Leukemic Cells under Hypoxia
| nor-NOHA Concentration | Condition | Effect on Cell Viability/Apoptosis | Reference |
|---|---|---|---|
| 0.1 mM - 1 mM | Normoxia (21% O₂) | Little effect on cell viability | mdpi.com |
| 0.1 mM | Hypoxia (1.5% O₂) | Significant induction of apoptosis | nih.govmdpi.com |
| 0.5 mM | Hypoxia (1.5% O₂) | Increased apoptosis vs. 0.1 mM | nih.govmdpi.com |
| 1 mM | Hypoxia (1.5% O₂) | Strongest induction of apoptosis | nih.govmdpi.com |
Inhibition of Tumor Cell Proliferation, Invasion, and Migration
Research has demonstrated that this compound can impede key processes involved in cancer progression. In hepatocellular carcinoma (HepG2) cells, this compound was found to inhibit cell proliferation and induce apoptosis. glpbio.comnih.gov This was associated with the inhibition of Arginase 1 (Arg1), a decrease in the expression of matrix metalloproteinase-2 (MMP-2), and an increase in the expression of P53 and E-cadherin (ECD). nih.gov Furthermore, the compound suppressed both the invasion and migration of HepG2 cells, an effect linked to increased inducible nitric oxide synthase (iNOS) expression and higher concentrations of nitric oxide (NO). nih.gov
Similar effects have been observed in colon cancer cell lines. In both murine (CT26) and human (HCT116) colon cancer cells, treatment with nor-NOHA significantly reduced the number of living cells and inhibited their migration ability in vitro. nih.gov In a mouse model, administration of nor-NOHA suppressed the metastatic colonization of colon cancer cells. nih.gov
Table 1: Effects of this compound on Tumor Cell Lines
| Cell Line | Cancer Type | Observed Effects | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Inhibited proliferation, invasion, and migration; Induced apoptosis | Inhibition of Arg1; Decreased MMP-2; Increased P53, ECD, and NO production | glpbio.comnih.gov |
| CT26 | Murine Colon Carcinoma | Suppressed living cell numbers; Reduced migration ability; Suppressed metastatic colonization in vivo | Not specified | nih.gov |
| HCT116 | Human Colon Carcinoma | Suppressed living cell numbers; Reduced migration ability | Not specified | nih.gov |
Overcoming Kinase Inhibitor Resistance (e.g., BCR-ABL1 Inhibitors)
In the context of chronic myeloid leukemia (CML), hypoxia can confer resistance to tyrosine kinase inhibitors (TKIs) like imatinib, which target the BCR-ABL1 fusion protein. nih.govtargetedonc.com Studies have shown that this compound can help overcome this resistance. nih.govnih.gov Co-treatment with nor-NOHA and imatinib enhanced the apoptotic effect on CML cells (K562 and KCL22) under hypoxic conditions. nih.gov
Remarkably, nor-NOHA was found to effectively induce apoptosis in ARG2-expressing leukemic cells specifically under hypoxic conditions, but not under normoxic (normal oxygen) conditions. nih.govnih.govmedchemexpress.com This effect was also observed in primary CML patient cells, while normal cord blood cells were largely unaffected, suggesting a potential therapeutic window. nih.gov Interestingly, further investigation using CRISPR/Cas9 gene editing revealed that this anti-leukemic activity was independent of ARG2 inhibition, pointing towards a significant, albeit off-target, mechanism of action. nih.govnih.gov
Table 2: Effect of nor-NOHA on Imatinib-Resistant CML Cells Under Hypoxia
| Cell Line / Sample | Treatment | Condition | Outcome | Reference |
|---|---|---|---|---|
| K562, KCL22 | Imatinib + nor-NOHA | Hypoxia (1.5% O₂) | Enhanced apoptosis compared to imatinib alone | nih.gov |
| Primary CML Cells (CD34+) | Imatinib + nor-NOHA | Hypoxia (1.5% O₂) | Overcame hypoxia-mediated TKI resistance | nih.gov |
| Normal Cord Blood Cells (CD34+) | Imatinib + nor-NOHA | Hypoxia (1.5% O₂) | No significant effect on viability | nih.gov |
Impact on Renal Cell Carcinoma Growth Dynamics
The effect of this compound on renal cell carcinoma (RCC) appears to be dependent on the tumor's specific metabolic profile. nih.govnih.gov Studies on murine RCC cell lines demonstrated that nor-NOHA significantly suppressed cell growth only in cells with high arginase II activity (CL-19 cell line). nih.govnih.govresearchgate.net In these high-expressing cells, a 2 mM concentration of nor-NOHA caused significant growth inhibition after 72 hours of culture. nih.gov Conversely, the compound had no significant effect on the growth of RCC cell lines that produced low levels of arginase (CL-2 and Renca). nih.gov This indicates that the growth of certain RCC tumors is dependent on arginase II, and blocking this enzyme with nor-NOHA can modulate their proliferation. nih.gov
Table 3: Growth Inhibition by nor-NOHA in Murine Renal Cell Carcinoma (mRCC) Cell Lines
| Cell Line | Arginase II Activity | Effect of nor-NOHA (2 mM) on Cell Growth | Reference |
|---|---|---|---|
| CL-19 | High | Significantly inhibited | nih.govnih.gov |
| CL-2 | Low | No significant effect | nih.gov |
| Renca | Low | No significant effect | nih.gov |
Metabolic Regulation in Diverse Biological Systems
Regulation of Amino Acid Homeostasis
By inhibiting arginase, this compound directly influences the metabolic pathways of L-arginine and its derivatives. In hypoxic leukemic cells (K562), which exhibit increased ARG2 expression, intracellular levels of arginine are reduced. nih.gov Treatment with this compound restores these depleted arginine levels, confirming its inhibitory action on arginase activity in the cells. nih.gov
Similarly, in murine RCC cells (CL-19) with high arginase activity, the cells rapidly deplete L-arginine from the culture medium. nih.govnih.gov The addition of this compound significantly reduced this L-arginine consumption and also blocked the corresponding production of L-ornithine, the direct product of the arginase reaction. nih.govresearchgate.net
Table 4: Effect of nor-NOHA on Amino Acid Levels in CL-19 RCC Cell Cultures
| Amino Acid | Treatment | Result | Reference |
|---|---|---|---|
| L-arginine | nor-NOHA (2 mM) | Inhibited depletion from culture supernatant | researchgate.net |
| L-ornithine | nor-NOHA (2 mM) | Inhibited production in culture supernatant | researchgate.net |
Influence on Protein and Fat Synthesis Pathways
The metabolic influence of this compound extends to the synthesis of macromolecules like proteins and fats. In a study involving Chinese Holstein cows, the infusion of this compound was found to decrease the synthesis of both protein and fat in milk. glpbio.com More specific cell culture experiments with bovine mammary epithelial cells (BMEC) showed that this compound reduced cellular proliferation and the synthesis of casein, a major milk protein. glpbio.com When the medium was supplemented with ornithine—the product of the reaction blocked by nor-NOHA—the synthesis of casein and cell proliferation increased, suggesting that the limitation of ornithine was responsible for the reduced synthesis. glpbio.com
Anti-infective Applications and Host Immunity
L-arginine metabolism is a critical battleground between host immune cells and pathogens. nih.govnih.gov The inhibition of arginase by this compound has shown potential as a host-directed therapy. In the context of Mycobacterium tuberculosis (Mtb), treating infected murine macrophages with nor-NOHA polarized them towards a pro-inflammatory M1 phenotype, boosted nitric oxide production, and reduced the bacterial load within the cells. nih.govnih.gov
In mouse models of pulmonary tuberculosis, nor-NOHA treatment reduced lung arginase activity and increased levels of the antimicrobial metabolite spermine (B22157), which was associated with a trend towards lower Mtb burden in the lungs. nih.gov In studies involving humanized mice co-infected with HIV and Mtb, nor-NOHA treatment was observed to increase cytokine responses to the infection. nih.govnih.gov Earlier research also showed that nor-NOHA could delay the progression of leishmaniasis in mice by reducing parasite proliferation and increasing NO generation. nih.gov
Table 5: Immunomodulatory and Anti-infective Effects of this compound
| Model System | Pathogen | Key Findings | Reference |
|---|---|---|---|
| Murine Macrophages (RAW 264.7) | Mycobacterium tuberculosis | Polarized macrophages to M1 phenotype; Increased NO production; Reduced intracellular bacterial burden | nih.govnih.gov |
| Balb/c Mice | Mycobacterium tuberculosis | Reduced pulmonary arginase; Increased antimicrobial spermine; Trend towards reduced lung Mtb CFU | nih.gov |
| Balb/cJ Mice | Leishmania spp. | Delayed disease development; Reduced parasite proliferation; Increased NO production | nih.gov |
Modulation of Host Immune Responses to Mycobacterial Infections (e.g., Mycobacterium tuberculosis)
The metabolism of L-arginine is intricately linked to the immune response against mycobacteria, particularly through the antimicrobial action of nitric oxide (NO). nih.govnih.gov The arginase inhibitor nor-NOHA has been investigated for its potential to modulate tuberculosis (TB) outcomes. nih.govnih.gov In in vitro studies using murine macrophages (RAW 264.7 cell line), treatment with this compound has been shown to polarize macrophages towards a pro-inflammatory M1 phenotype. nih.govnih.gov This polarization is characterized by an increase in NO production and a subsequent reduction in the viability of Mycobacterium tuberculosis (Mtb) within these macrophages. nih.govnih.gov Specifically, nor-NOHA treatment led to a significant decrease in mycobacterial growth and arginase activity, while increasing the concentration of nitrite (B80452), a stable product of NO. nih.gov
In animal models, the effects of this compound are also notable. In Balb/c mice infected with Mtb, administration of nor-NOHA reduced pulmonary arginase activity. nih.gov This was associated with an increase in the antimicrobial metabolite spermine and a trend towards a lower bacterial load (colony-forming units) in the lungs. nih.gov These findings suggest that by inhibiting arginase, nor-NOHA shifts L-arginine metabolism towards the production of microbicidal molecules, thereby enhancing the host's ability to control Mtb infection. nih.gov The inhibition of arginase by nor-NOHA and another inhibitor, BEC, in cultures of human monocytes-derived macrophages significantly inhibited Mtb growth, which was associated with a decrease in polyamine synthesis and a significant increase in NO production. frontiersin.org
| Model System | Key Findings with this compound Treatment | Reference |
| Murine Macrophages (RAW 264.7) | Polarized towards M1 phenotype, increased NO production, reduced Mtb viability. | nih.govnih.gov |
| Balb/c Mice | Reduced pulmonary arginase activity, increased spermine levels, trend towards reduced lung Mtb CFU. | nih.gov |
| Human Monocyte-Derived Macrophages | Inhibited Mtb growth, decreased polyamine synthesis, increased NO production. | frontiersin.org |
Effects in Parasitic Infections (e.g., Leishmaniasis)
The therapeutic potential of arginase inhibition with nor-NOHA has also been explored in the context of parasitic diseases like leishmaniasis. nih.gov In animal models, the in vivo inhibition of arginase by nor-NOHA following infection with two different species of Leishmania resulted in a delay in the development of the disease, although it did not completely prevent it. nih.gov The treatment significantly reduced arginase activity, which was correlated with an increase in NO levels. nih.gov This suggests that nor-NOHA can help control Leishmania infection in Balb/cJ mice by limiting parasite proliferation and enhancing NO-mediated parasite killing. nih.gov Studies have shown that controlling the intracellular growth of Leishmania parasites in infected cells can be achieved by inhibiting arginase with nor-NOHA. nih.gov In BALB/c mice infected with Leishmania tropica or Leishmania major, nor-NOHA treatment delayed the formation of cutaneous lesions. researchgate.net In the L. tropica infected group, the inhibition of arginase activity correlated with increased levels of NO and a significant decrease in parasite load at later stages of the infection. researchgate.net
Role in Bacterial Infections (e.g., Salmonella Infection)
The modulation of arginase activity has shown promise in controlling certain bacterial infections. nih.gov In a BALB/c mouse model of Salmonella infection, the inhibition of arginase activity led to a reduction in the bacterial burden and delayed mortality. nih.govnih.gov This effect is attributed to the increased availability of L-arginine for inducible nitric oxide synthase (iNOS), leading to higher production of NO, which has antimicrobial properties against Salmonella. nih.gov By blocking arginase, the host's ability to kill virulent Salmonella is enhanced in a NO-dependent manner. nih.gov
Impact in Co-infection Models (e.g., HIV/Mtb)
The interplay between L-arginine metabolism and the immune system is particularly complex in the context of co-infections such as HIV and Mtb. nih.govnih.gov In humanized immune system (HIS) mice, HIV infection has been shown to increase plasma arginase levels and enhance the pulmonary arginase response to Mtb infection. nih.govnih.gov This heightened arginase activity due to HIV may promote the survival and replication of both Mtb and HIV. nih.gov When these co-infected HIS mice were treated with nor-NOHA, there was an observed increase in cytokine responses to both Mtb and the co-infection in lung tissue. nih.govnih.gov However, this enhanced cytokine response did not translate into a significant change in either the bacterial load of Mtb or the viral load of HIV. nih.govnih.gov These findings suggest that while arginase inhibitors like nor-NOHA can modulate the immune response in a co-infection setting, their therapeutic efficacy may be complex and require further investigation. nih.gov
Therapeutic Potential in Other Disease Models
Beyond infectious diseases, the inhibition of arginase by this compound has shown therapeutic promise in preclinical models of chronic inflammatory and metabolic disorders.
Amelioration of Allergic Airway Hyperresponsiveness and Inflammation in Asthma Models
In various animal models of asthma, nor-NOHA has demonstrated beneficial effects on key features of the disease. elsevier.es In a guinea pig model of allergic asthma, nor-NOHA normalized the enhanced airway responsiveness to methacholine (B1211447) that occurs after an allergen challenge. nih.gov This effect was attributed to the restoration of bronchodilating NO production, as the effect of nor-NOHA was reversed by an NOS inhibitor. nih.govnih.gov Furthermore, the arginase activity in the airways of allergen-challenged animals was found to be significantly enhanced. nih.gov In a murine model of chronic asthma, inhaled administration of nor-NOHA was effective in alleviating airway inflammation and remodeling. elsevier.es Similarly, in ovalbumin-exposed C57BL/6 mice, nor-NOHA reduced the total inflammatory cell content in the lung lavage fluid. elsevier.es
| Animal Model | Key Findings with this compound Treatment | Reference |
| Guinea Pig (Allergic Asthma) | Normalized allergen-induced airway hyperresponsiveness to methacholine; restored bronchodilating NO production. | nih.govnih.gov |
| Murine (Chronic Asthma) | Alleviated airway inflammation and remodeling upon inhaled administration. | elsevier.es |
| C57BL/6 Mice (Ovalbumin-induced) | Reduced total inflammatory cell content in bronchoalveolar lavage fluid. | elsevier.es |
Suppression of Manifestations in Hyperthyroidism Models
Hyperthyroidism is associated with increased expression and activity of arginase in cardiovascular and renal tissues. nih.govresearchgate.net In rat models of hyperthyroidism, chronic inhibition of arginase with nor-NOHA has been shown to suppress the characteristic hemodynamic manifestations of the disease. nih.govglpbio.com Specifically, chronic treatment with nor-NOHA prevented the increase in systolic blood pressure and heart rate observed in hyperthyroid rats. nih.gov This was accompanied by a decrease in proteinuria and was associated with an increase in plasma nitrates/nitrites (indicative of NO production) and a reduction in markers of oxidative stress. nih.gov These findings highlight a significant role for the arginase pathway in the cardiovascular and renal abnormalities associated with hyperthyroidism. nih.govnih.gov
Research Methodologies and Experimental Models Employed with Nor Noha Acetate
In Vitro Studies
In vitro research has been fundamental in elucidating the direct effects of nor-NOHA acetate (B1210297) on cellular functions, enzyme activity, and molecular pathways.
Cell Culture Systems
A diverse range of cell lines has been utilized to study the effects of nor-NOHA acetate across different biological contexts, from cancer to immunology and agricultural science. Treatment with this compound has been shown to polarize murine macrophages (RAW 264.7) toward an M1 phenotype. nih.gov In cancer research, the compound induced apoptosis in ARG2-expressing K562 leukemic cells, particularly under hypoxic conditions. nih.govnih.gov Studies on HepG2 hepatocellular carcinoma cells revealed that this compound could inhibit proliferation and migration. nih.gov Furthermore, its effects on metabolism and production have been examined in bovine mammary epithelial cells (BMEC), where it was found to reduce cellular proliferation and casein synthesis. glpbio.com
Interactive Table: Cell Lines Used in this compound Research
| Cell Line | Cell Type | Research Focus | Key Findings | Citations |
|---|---|---|---|---|
| K562 | Human Chronic Myeloid Leukemia | Cancer, Hypoxia | Induces apoptosis in a dose-dependent manner under hypoxic conditions. | nih.govglpbio.complos.org |
| HepG2 | Human Hepatocellular Carcinoma | Cancer | Inhibits proliferation, invasion, and migration; induces apoptosis. | nih.govglpbio.com |
| RAW 264.7 | Murine Macrophage | Immunology, Infectious Disease | Polarizes macrophages to M1 phenotype, increases nitric oxide (NO). | nih.gov |
| BMEC | Bovine Mammary Epithelial Cells | Metabolism, Agriculture | Reduces cellular proliferation and casein synthesis. | glpbio.com |
| Endothelial Cells | Vascular | Cardiovascular | Inhibits arginase activity, impacting polyamine synthesis. | ncats.io |
| Murine Macrophages | Immune Cells | Immunology, Enzyme Kinetics | Used to demonstrate concentration-dependent decrease in L-ornithine formation. | glpbio.com |
Enzyme Activity Assays for Arginase
The primary mechanism of this compound is the inhibition of arginase, an enzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). Assays to confirm this inhibition are central to its study. A common method involves measuring the conversion of L-[guanidino-¹⁴C]arginine to [¹⁴C]urea in cell or tissue homogenates. nih.gov Another approach is to quantify the formation of urea, a direct product of the arginase reaction. nih.gov The inhibitory effect is also confirmed by measuring changes in amino acid concentrations, specifically the restoration of intracellular L-arginine levels and a decrease in L-ornithine production, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC). glpbio.comresearchgate.net The inhibitory concentration (IC₅₀) and inhibition constant (Ki) are key parameters determined from these assays, with nor-NOHA showing a Ki of 0.5 μM for rat liver arginase. selleckchem.com
Interactive Table: Arginase Inhibition Assay Methodologies
| Assay Principle | Method | Measured Analyte(s) | Citations |
|---|---|---|---|
| L-Arginine Hydrolysis | Radiometric Assay | [¹⁴C]urea | nih.gov |
| Urea Production | Colorimetric/Fluorometric Assay | Urea | nih.gov |
| Amino Acid Quantification | High-Performance Liquid Chromatography (HPLC) | L-arginine, L-ornithine | glpbio.comresearchgate.net |
Cell Proliferation, Invasion, and Migration Assays
The potential of this compound to control cancer progression is assessed by examining its effects on key malignant behaviors such as proliferation, invasion, and migration. In studies involving HepG2 cells, the CCK-8 assay was used to measure cell proliferation. nih.gov To evaluate the ability of cells to move through barriers, which mimics the process of metastasis, Transwell™ assays are performed. nih.gov The wound-healing assay is another common technique used to assess cell migration, where a "scratch" is made in a confluent cell monolayer and the rate at which cells migrate to close the gap is measured over time. nih.gov Research has shown that this compound effectively inhibited the invasion and migration of HepG2 cells. nih.govglpbio.com Furthermore, it was observed to reduce cellular proliferation in bovine mammary epithelial cells. glpbio.com
Gene Expression and Protein Level Analysis Methodologies
To understand the molecular mechanisms underlying the observed cellular effects of this compound, researchers analyze changes in gene and protein expression. Western blotting is a standard technique used to determine the protein levels of specific targets. For instance, it was used to detect decreased expression of Arginase 1 (Arg1) and matrix metalloproteinase-2 (MMP-2) and increased levels of p53 and E-cadherin in HepG2 cells. nih.gov It was also used to confirm the expression of Arginase 2 (ARG2) in various leukemia cell lines. nih.gov
For gene expression analysis, real-time quantitative PCR (RT-qPCR) is employed to measure mRNA levels, such as the increase in inducible nitric oxide synthase (iNOS) mRNA in HepG2 cells. nih.gov Advanced genetic manipulation techniques have also been crucial. In one study, CRISPR/Cas9 gene editing was used to create a complete knockout of the ARG2 gene in leukemic cells. nih.govplos.org This, along with transient gene silencing using siRNA and stable silencing with shRNA, helped researchers determine that the anti-leukemic activity of this compound was surprisingly independent of its inhibitory effect on ARG2, suggesting significant off-target effects. nih.gov Additionally, systems biology approaches have been used to analyze protein-protein interaction networks to identify key molecular players associated with nor-NOHA's effects. biorxiv.org
In Vivo Animal Models
In vivo studies are critical for understanding the physiological effects of this compound in a whole-organism context. Various animal models have been used to investigate its therapeutic potential in a range of diseases. In a rat model of adjuvant-induced arthritis (AIA), this compound treatment was found to improve vascular function. glpbio.comselleckchem.com The compound's role in cardiovascular health has also been explored in hyperthyroid rats and aged rats with endothelial dysfunction. glpbio.comahajournals.org
In the context of infectious diseases, Balb/c mice have been used to model pulmonary tuberculosis, where this compound treatment was associated with a trend towards reduced bacterial load in the lungs. nih.govnih.gov More complex humanized immune system (HIS) mice have been employed to study the compound's effects in a tuberculosis/HIV co-infection scenario. nih.govnih.gov For metabolic studies, Chinese Holstein cows were used to investigate the impact of arginase inhibition on lactation and milk synthesis. glpbio.com
Interactive Table: In Vivo Animal Models in this compound Research
| Animal Model | Condition Studied | Key Research Focus | Citations |
|---|---|---|---|
| Rats | Adjuvant-Induced Arthritis (AIA) | Inflammation, Vascular Function | glpbio.comselleckchem.com |
| Rats | Hyperthyroidism | Hemodynamics, Oxidative Stress | glpbio.com |
| Rats | Aging | Endothelial Dysfunction | ahajournals.org |
| Balb/c Mice | Pulmonary Tuberculosis (Mtb) | Immune Response, Bacterial Burden | nih.govnih.gov |
| HIS Mice | Mtb/HIV Co-Infection | Immune Response, Viral/Bacterial Load | nih.govnih.gov |
| Guinea Pigs | Airway Hyperresponsiveness | Arginase Activity in Airways | nih.gov |
| Chinese Holstein Cows | Lactation | Milk Protein and Fat Synthesis | glpbio.com |
Rodent Models
Rodent models are fundamental in preclinical research, and this compound has been evaluated in several such models, each representing a distinct pathological condition.
Adjuvant-Induced Arthritis (AIA) Rats : This model mimics the inflammatory conditions of rheumatoid arthritis. In AIA rats, treatment with this compound was investigated for its effects on vascular dysfunction, a common complication of the disease. nih.govcapes.gov.br Research focused on whether inhibiting arginase could restore endothelial function. nih.govcapes.gov.br Studies demonstrated that this compound treatment fully restored the impaired vasodilation in response to acetylcholine (B1216132) in the aortas of AIA rats. nih.govglpbio.com This beneficial effect was linked to an increase in nitric oxide synthase (NOS) activity, enhanced endothelium-derived hyperpolarizing factor (EDHF) signaling, and a reduction in superoxide (B77818) anion production. nih.govcapes.gov.br Furthermore, the treatment decreased plasma levels of inflammatory markers such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), although it did not alter the severity of the arthritis itself. nih.govglpbio.com
Hyperthyroid Rats : To study the cardiovascular complications of hyperthyroidism, rats were treated with thyroxine (T4) to induce a hyperthyroid state. nih.gov In this model, chronic administration of this compound was shown to suppress the characteristic hemodynamic manifestations, including increased systolic blood pressure and heart rate. glpbio.comnih.gov This effect was associated with a reduction in oxidative stress, as evidenced by decreased levels of urinary and brainstem isoprostanes. nih.gov The studies indicated that hyperthyroidism is associated with increased expression and activity of arginase in the aorta, heart, and kidney, and that this compound could counteract these changes. nih.govnih.gov
Myocardial Ischemia-Reperfusion (I/R) Rats : In this model, which simulates a heart attack, the coronary artery is temporarily ligated and then reperfused. Administration of this compound before ischemia or prior to reperfusion was found to be cardioprotective, significantly reducing the infarct size compared to control groups. oup.comki.senih.gov The protective mechanism is dependent on the activity of nitric oxide synthase (NOS) and the bioavailability of nitric oxide (NO). oup.comnih.gov Treatment with nor-NOHA resulted in higher plasma levels of nitrite (B80452) and a marked increase in the citrulline/ornithine ratio, indicating a shift in arginine metabolism from arginase towards NOS. oup.comnih.gov
Diet-Induced Obesity (DIO) Mice : Mice fed a high-fat diet (HFD) develop obesity and associated metabolic abnormalities. In this model, this compound administration prevented HFD-induced increases in body weight, liver weight, and visceral fat mass. nih.govnih.gov It also ameliorated abnormal lipid profiles and reduced lipid accumulation in the liver. nih.govnih.gov These effects are thought to result from increased hepatic NO production and subsequent activation of metabolic pathways involved in triglyceride metabolism. nih.govnih.gov Studies in mice with genetic deletion of arginase 2 (A2) showed that these mice were protected from HFD-induced weight gain, suggesting a critical role for this enzyme in obesity-related metabolic dysfunction. mdpi.com
Pulmonary Tuberculosis Mice : In Balb/c mice infected with Mycobacterium tuberculosis (Mtb), this compound treatment was associated with a trend towards a reduced bacterial load in the lungs. bohrium.comnih.govnih.gov The treatment reduced pulmonary arginase activity and increased the antimicrobial metabolite spermine (B22157). bohrium.comnih.gov In vitro, nor-NOHA polarized murine macrophages towards a pro-inflammatory M1 phenotype, increased NO production, and reduced Mtb survival within the macrophages. bohrium.comnih.gov In a more complex model using humanized immune system (HIS) mice co-infected with HIV, nor-NOHA increased cytokine responses in the lung tissue but did not significantly change the bacterial or viral load. bohrium.comnih.govnih.gov
Chronic Asthma Mice : In murine models of chronic asthma induced by allergens like ovalbumin (OVA) or house dust mite (Dermatophagoides farinae), this compound has been shown to alleviate airway inflammation and hyperresponsiveness. elsevier.esphysiology.orgphysiology.org Inhaled administration of nor-NOHA reduced several histological parameters of airway remodeling. elsevier.es Intraperitoneal treatment inhibited the increase in airway hyperresponsiveness and the number of eosinophils in bronchoalveolar lavage fluid. physiology.orgphysiology.orgresearchgate.net The beneficial effects appear to be dependent on nitric oxide synthase 2 (NOS2), as the protective effects were absent in NOS2 knockout mice. nih.gov
Renal Cell Carcinoma (RCC) Mice : In vitro studies using murine RCC cell lines demonstrated that these cells express arginase II and deplete L-arginine from the culture medium. nih.govnih.gov The arginase inhibitor nor-NOHA was able to significantly reduce arginase II activity and suppress the growth of RCC cells that exhibited high arginase activity. nih.govnih.gov This suggests that arginase II can modulate the L-arginine metabolic pathway to regulate both tumor cell growth and T-cell function. nih.gov
Non-Rodent Animal Models
To understand the effects of this compound in other species, a limited number of studies have been conducted in non-rodent models.
Guinea Pigs : Guinea pig models of asthma have also been employed. nih.gov In an ovalbumin-induced asthma model, arginase inhibitors were shown to attenuate both early and late-phase asthmatic reactions, airway hyperresponsiveness, and inflammatory cell infiltration. physiology.org Studies using isolated tracheal preparations from guinea pigs demonstrated that nor-NOHA could attenuate methacholine-induced constriction, an effect similar to that of L-arginine supplementation. researchgate.net
Administration Routes
The method of delivering this compound to the experimental animals is a critical variable, with different routes being employed depending on the target tissue and the desired systemic exposure.
Intraperitoneal (IP) : This is a common route used in many of the rodent studies, providing systemic distribution. It was used in models of adjuvant-induced arthritis in rats nih.govcapes.gov.brglpbio.com, pulmonary tuberculosis in mice nih.govresearchgate.net, and chronic asthma in mice. researchgate.net
Intravenous (IV) : This route allows for direct and rapid entry into the bloodstream, achieving immediate systemic effects. It was utilized in studies of myocardial ischemia-reperfusion in rats. nih.govmedchemexpress.com
Inhaled : For diseases affecting the respiratory system, direct delivery to the lungs via inhalation is an effective strategy. This route was employed in a murine model of chronic asthma to target the airways directly. elsevier.es
Pharmacokinetic and Pharmacodynamic Characterization
Understanding the absorption, distribution, metabolism, and excretion (pharmacokinetics) as well as the biochemical and physiological effects (pharmacodynamics) of this compound is crucial for interpreting experimental results.
Pharmacodynamic effects are well-documented across the various models, primarily relating to the inhibition of arginase and the subsequent increase in L-arginine availability for nitric oxide synthase. This leads to increased NO production and downstream effects on vasodilation, inflammation, and cellular metabolism. For instance, in myocardial I/R models, nor-NOHA treatment led to increased plasma nitrite and a higher citrulline/ornithine ratio, direct evidence of a shift in arginine metabolism. oup.comnih.gov
Pharmacokinetic data is less extensively reported in the available literature. However, one study in Wistar rats following intraperitoneal injection noted a rapid clearance of nor-NOHA from the plasma within approximately 90 minutes. nih.gov Another study in Sprague-Dawley rats reported that intravenous administration increased plasma levels of citrulline and nitrite while decreasing ornithine levels. medchemexpress.com
Comprehensive Outcome Measures
A wide array of outcome measures has been used to quantify the effects of this compound, reflecting its diverse potential applications.
Bacterial Burden : In the context of infectious diseases like pulmonary tuberculosis, the number of colony-forming units (CFU) in the lungs is a primary endpoint. Studies showed a trend towards a decrease in Mtb CFU in the lungs of treated mice. bohrium.comnih.govnih.gov
Inflammatory Markers : Levels of various cytokines and inflammatory cells are frequently measured. In arthritis models, plasma IL-6 and VEGF were assessed. nih.govcapes.gov.br In asthma models, levels of IL-4, IL-5, and the number of eosinophils in bronchoalveolar lavage fluid were key parameters. elsevier.esphysiology.orgphysiology.org
Histological Parameters : Microscopic examination of tissues provides insight into structural changes. In asthma studies, this included measuring epithelial thickness and goblet cell hyperplasia. elsevier.esphysiology.org In arthritis models, clinical, radiological, and histological analyses were used to assess disease severity. nih.govcapes.gov.br
Organ Function : The function of specific organs is a critical measure. In myocardial ischemia-reperfusion studies, infarct size and cardiac function indices (e.g., left ventricular developed pressure) were determined. oup.comnih.govfrontiersin.org In models of obesity, hepatic lipid metabolism and insulin (B600854) sensitivity were evaluated. nih.govnih.gov For hyperthyroidism, renal function was assessed through measures like proteinuria. nih.gov
Hemodynamic Parameters : In cardiovascular models, parameters such as systolic blood pressure and heart rate are essential outcomes. These were central to the findings in hyperthyroid rat studies. nih.gov
Interactive Data Tables
Research Findings in Rodent Models
| Rodent Model | Key Findings with this compound | Primary Outcome Measures |
|---|---|---|
| Adjuvant-Induced Arthritis Rats | Restored endothelial function; Decreased inflammatory markers (IL-6, VEGF). nih.govcapes.gov.brglpbio.com | Aortic vasodilation, plasma cytokine levels, arthritis severity score. nih.govcapes.gov.br |
| Hyperthyroid Rats | Suppressed increases in blood pressure and heart rate; Reduced oxidative stress. glpbio.comnih.gov | Systolic blood pressure, heart rate, plasma NOx, urinary isoprostanes. nih.gov |
| Myocardial Ischemia-Reperfusion Rats | Reduced myocardial infarct size; Protection dependent on NOS activity. oup.comnih.gov | Infarct size as % of area at risk, plasma citrulline/ornithine ratio. oup.comnih.gov |
| Diet-Induced Obesity Mice | Prevented weight gain; Ameliorated hepatic steatosis and abnormal lipid profiles. nih.govnih.gov | Body weight, liver weight, visceral fat mass, hepatic triglyceride content. nih.govplos.org |
| Pulmonary Tuberculosis Mice | Trend towards reduced Mtb CFU in lungs; Polarized macrophages to M1 phenotype. bohrium.comnih.gov | Bacterial burden (CFU), pulmonary arginase activity, cytokine responses. nih.govnih.gov |
| Chronic Asthma Mice | Alleviated airway inflammation and hyperresponsiveness; Reduced eosinophils. elsevier.esphysiology.orgphysiology.org | Airway resistance, BAL cell counts, histological changes, lung cytokine levels. elsevier.esphysiology.org |
| Renal Cell Carcinoma Mice (in vitro) | Suppressed growth of high arginase-expressing cancer cells; Reduced arginase II activity. nih.govnih.gov | Cell proliferation ([3H]-thymidine incorporation), arginase activity, L-arginine levels. nih.gov |
Administration Routes and Outcome Measures
| Administration Route | Experimental Model(s) | Primary Outcome Category | Specific Measures |
|---|---|---|---|
| Intraperitoneal (IP) | Adjuvant-Induced Arthritis, Pulmonary Tuberculosis, Chronic Asthma. nih.govresearchgate.netresearchgate.net | Inflammation & Immunity | Plasma cytokines, BAL eosinophils, bacterial load. nih.govphysiology.orgresearchgate.net |
| Intravenous (IV) | Myocardial Ischemia-Reperfusion. nih.govmedchemexpress.com | Organ Function & Hemodynamics | Infarct size, plasma nitrite/citrulline levels. nih.govmedchemexpress.com |
| Inhaled | Chronic Asthma. elsevier.es | Histology & Inflammation | Airway epithelial thickness, peribronchial inflammation. elsevier.es |
Structure Activity Relationships and Compound Selectivity of Nor Noha Acetate
Comparative Analysis with Other Arginase Inhibitors (e.g., Nω-Hydroxy-L-Arginine, Boronic Acid Derivatives)
N(omega)-hydroxy-nor-L-arginine (nor-NOHA) is a potent, reversible, and competitive inhibitor of the enzyme arginase. caymanchem.comncats.ioglpbio.comselleckchem.com Its structure and mechanism of action invite comparison with other classes of arginase inhibitors, primarily its parent compound Nω-Hydroxy-L-arginine (NOHA) and the class of boronic acid-based inhibitors.
Comparison with Nω-Hydroxy-L-Arginine (NOHA): Nor-NOHA was developed as a more potent analog of NOHA, an endogenous inhibitor of arginase and an intermediate in the nitric oxide synthase (NOS) pathway. caymanchem.comnih.govnih.gov Research consistently demonstrates the superior inhibitory potency of nor-NOHA over NOHA. For instance, nor-NOHA exhibits a 20-fold lower inhibition constant (Ki) for rat liver arginase, with a Ki value of 0.5 µM compared to 10 µM for NOHA. caymanchem.comfrontiersin.orgnih.gov This enhanced potency is also observed in cellular models; nor-NOHA is approximately 40 times more potent than NOHA at inhibiting arginase activity in murine macrophages, with reported IC50 values of 10-12 µM for nor-NOHA versus 400 µM for NOHA. caymanchem.comglpbio.comnih.gov The primary mechanism for both inhibitors involves the displacement of a metal-bridging hydroxide (B78521) ion in the arginase active site by their N-hydroxy group. frontiersin.orgnih.gov
Comparison with Boronic Acid Derivatives: Another significant class of arginase inhibitors includes boronic acid derivatives such as 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC). nih.govfrontiersin.orgnih.gov These compounds are recognized as highly specific and potent arginase inhibitors. frontiersin.orgnih.govahajournals.org Structurally, they contain a trigonal planar boronic acid moiety that mimics the trigonal planar guanidinium (B1211019) group of L-arginine. frontiersin.orgnih.gov Their inhibitory mechanism involves a nucleophilic attack on the boron atom by the metal-bridging hydroxide ion within the enzyme's active site, forming a stable tetrahedral intermediate. frontiersin.orgnih.gov While both nor-NOHA and boronic acid derivatives are potent inhibitors, some studies suggest that derivatives like ABH and BEC may be more specific for arginase than nor-NOHA. frontiersin.orgnih.gov The binding affinity of boronic acid side chains to the arginase active site is reported to be exceptionally strong. frontiersin.orgnih.gov
| Inhibitor | Target Enzyme | Inhibitory Value (Ki) | Inhibitory Value (IC50) | Source Organism/Cell | Reference |
|---|---|---|---|---|---|
| nor-NOHA acetate (B1210297) | Arginase | 0.5 µM | Rat Liver | caymanchem.comselleckchem.comfrontiersin.orgnih.gov | |
| Nω-Hydroxy-L-arginine (NOHA) | Arginase | 10 µM | Rat Liver | caymanchem.comfrontiersin.orgnih.gov | |
| nor-NOHA acetate | Arginase | 10-12 µM | Murine Macrophages | caymanchem.comnih.gov | |
| Nω-Hydroxy-L-arginine (NOHA) | Arginase | 400 µM | Murine Macrophages | nih.gov | |
| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase I | 0.4–0.6 µM | frontiersin.orgnih.gov | ||
| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase II | 0.31 µM | frontiersin.orgnih.gov | ||
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase I | 0.11 µM | frontiersin.orgnih.gov | ||
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase II | 0.25 µM | frontiersin.orgnih.gov |
Specificity and Potency towards Arginase Isoforms
The two primary isoforms of arginase, Arginase I (liver-type) and Arginase II (kidney-type), are products of different genes and exhibit distinct tissue distributions and regulatory mechanisms. researchgate.net this compound has been evaluated for its inhibitory activity against both isoforms, demonstrating a notable preference for Arginase II.
Research indicates that the inhibition by nor-NOHA is approximately ten times more potent for Arginase II than for Arginase I. ncats.io This selectivity is quantified by their respective inhibition constants (Ki). The Ki value for nor-NOHA against Arginase I is reported to be 500 nM (0.5 µM), whereas its Ki against Arginase II is 50 nM. frontiersin.orgnih.gov This preferential inhibition of Arginase II is a key characteristic of the compound's pharmacological profile. In studies on rat liver, which predominantly expresses Arginase I, nor-NOHA is a very potent competitive inhibitor with an IC50 of 0.5 µM. selleckchem.com It also effectively inhibits arginase activity in aortic tissue, which contains arginase, with an IC50 of less than 1 µM. glpbio.comselleckchem.com
| Compound | Arginase Isoform | Inhibitory Value (Ki) | Reference |
|---|---|---|---|
| This compound | Arginase I | 500 nM (0.5 µM) | frontiersin.orgnih.gov |
| This compound | Arginase II | 50 nM | frontiersin.orgnih.gov |
Lack of Direct Inhibition of Nitric Oxide Synthase Isoforms
A critical aspect of the pharmacological profile of this compound is its selectivity for arginase over nitric oxide synthase (NOS) isoforms. L-arginine serves as a common substrate for both arginase and NOS. caymanchem.comnih.govapexbt.com The utility of an arginase inhibitor in studying the interplay between these two enzymes is therefore highly dependent on its lack of direct effect on NOS.
Unlike its parent compound NOHA, which is an intermediate in NO synthesis, nor-NOHA is reported to be neither a substrate nor a direct inhibitor of any of the three NOS isoforms (nNOS, iNOS, eNOS). caymanchem.comnih.govnih.govahajournals.org This selectivity makes nor-NOHA a valuable experimental tool for elucidating the consequences of arginase inhibition on L-arginine availability for NO production. nih.govahajournals.orgsigmaaldrich.com Studies in stimulated murine macrophages, which express both inducible NOS (iNOS) and arginase, have shown that nor-NOHA is a potent arginase inhibitor but does not inhibit iNOS. nih.gov This allows for the specific investigation of how arginase activity modulates NO synthesis by competing for their shared substrate, L-arginine. nih.gov While one study raised questions about potential indirect effects on NOS in vascular tissue, the consensus from multiple biochemical studies is that nor-NOHA does not directly inhibit NOS activity. caymanchem.comnih.govahajournals.org
Methodological Considerations and Potential Artifacts in Nor Noha Acetate Research
Spontaneous Release of Nitric Oxide-like Molecules in Culture Media
A significant consideration in research involving nor-NOHA acetate (B1210297) is its capacity to spontaneously generate a biologically active nitric oxide-like molecule within standard cell culture media. nih.gov This phenomenon is not dependent on the presence of cells or enzymatic activity but rather is a result of the chemical interaction between nor-NOHA acetate and components of the culture medium itself. nih.gov Studies have demonstrated that this release can confound the results of experiments aiming to assess NO production, as the generated molecule is often indistinguishable from authentic NO using common detection methods. nih.gov This artifact is particularly relevant in studies investigating the competitive relationship between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, as the unintended release of an NO-like substance from this compound can lead to misinterpretation of the inhibitor's effect on NO production. nih.gov
Interactions with Cell Culture Medium Components (e.g., Riboflavin)
The spontaneous generation of a nitric oxide-like molecule by this compound in culture media has been shown to be a direct result of its reaction with specific medium components, most notably riboflavin (B1680620) (Vitamin B2). nih.gov Riboflavin is a common constituent of many commercially available cell culture media, including DMEM/Ham's Nutrient Mixture F-12. It is known to be a photosensitive molecule that can form complexes with other molecules and participate in oxidation-reduction reactions, sometimes leading to the production of reactive oxygen species like hydrogen peroxide. Research has explicitly shown that this compound reacts with riboflavin in cell culture media, leading to the production of a substance that behaves like a nitric oxide donor. nih.gov This interaction presents a significant methodological artifact that can limit the utility of this compound in cell culture models, necessitating careful consideration and control in experimental design. nih.gov
Table 1: Interaction of this compound with Cell Culture Medium Components
| Interacting Component | Product | Implication in Research | Reference |
| Riboflavin | Nitric oxide-like molecule | Potential for false positives in NO production assays; confounds studies on arginase-NOS competition. | nih.gov |
Reactivity with Oxidants (e.g., Hydrogen Peroxide)
In addition to its interaction with riboflavin, this compound exhibits reactivity with common oxidants, such as hydrogen peroxide (H₂O₂). nih.gov It has been demonstrated that this compound can spontaneously react with H₂O₂, resulting in a decrease in the H₂O₂ concentration and the concurrent production of a nitric oxide-like molecule. nih.gov This reactivity is a crucial consideration in experimental systems where cellular oxidative stress is a factor or where H₂O₂ is used as an experimental agent. The ability of this compound to scavenge H₂O₂ while simultaneously producing an NO-like substance can complicate the interpretation of its effects.
Further research into the oxidation of the related compound, N(G)-hydroxy-L-arginine (L-NHA), by H₂O₂ in the presence of nitric oxide synthase (NOS) has shown that H₂O₂ can support the formation of citrulline and nitrite (B80452)/nitrate from L-NHA. nih.gov Although this reaction is enzyme-mediated, it highlights the susceptibility of the Nω-hydroxy-arginine structure to oxidation by peroxides.
Table 2: Reactivity of this compound with Oxidants
| Reactant | Effect on Reactant | Product of Reaction | Reference |
| Hydrogen Peroxide (H₂O₂) | Diminished content | Nitric oxide-like molecule | nih.gov |
Influence on Cellular Processes in Specific Culture Systems (e.g., Arginine Conversion in SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" labeled amino acids, such as arginine and lysine. isotope.com A known complication in SILAC is the metabolic conversion of arginine to other amino acids, most commonly proline, which can introduce inaccuracies in protein quantification. uu.nlnih.gov Given that this compound is an arginase inhibitor, it might be hypothesized that its inclusion in SILAC media could reduce this conversion by blocking the first step in the pathway from arginine to proline.
However, a study utilizing a fully defined culture system for human embryonic stem cells (hESCs) for SILAC purposes explicitly investigated the effect of this compound on arginine-to-proline conversion. nih.gov The results surprisingly indicated that the addition of 50–100 μM this compound to the culture medium had no effect on inhibiting the conversion of arginine to proline. nih.gov In the same study, other supplements such as L-ornithine and L-proline were found to be more effective in reducing this conversion. nih.gov Interestingly, the study did observe a positive effect on cell growth with the addition of this compound, which was postulated to be due to an increase in intracellular arginine leading to NO production, as NO can promote cell proliferation at certain concentrations. nih.gov
This finding underscores that the intended enzymatic inhibition by this compound may not always translate to the expected outcome in complex cellular systems and highlights the importance of empirically validating the effects of such inhibitors in specific experimental contexts.
Table 3: Effect of this compound on Arginine-to-Proline Conversion in SILAC
| Cell System | This compound Concentration | Effect on Arginine Conversion | Observed Cellular Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | 50-100 μM | No effect on inhibition | Positive effect on cell growth | nih.gov |
Compound Names Mentioned in the Article
Future Research Directions for Nor Noha Acetate and Arginase Inhibition
Elucidation of Isoform-Specific Arginase Mechanisms and Their Therapeutic Exploitation
There are two primary isoforms of arginase: arginase I (ARG1), which is cytosolic and highly expressed in the liver as part of the urea (B33335) cycle, and arginase II (ARG2), a mitochondrial enzyme found in various extrahepatic tissues. nih.gov The two isoforms share a nearly identical active site, making the development of isoform-specific inhibitors a formidable challenge. frontiersin.org
Nor-NOHA inhibits arginase by displacing a metal-bridging hydroxide (B78521) ion within the enzyme's binuclear manganese cluster. frontiersin.org However, its selectivity is limited. While some studies indicate it is approximately ten times more potent for ARG2 than ARG1, other data show Ki values of 500 nM for ARG1 and 50 nM for ARG2, highlighting a need for greater specificity. frontiersin.orgncats.iorndsystems.com
Future investigations should prioritize:
High-Resolution Structural Analysis: Utilizing advanced crystallographic and spectroscopic techniques to identify subtle structural and dynamic differences between the ARG1 and ARG2 active sites. This could reveal unique pockets or conformational states that can be targeted for selective inhibition.
Mechanism-Based Drug Design: Moving beyond simple substrate analogs to design inhibitors that exploit differences in the catalytic mechanisms or regulatory interactions of each isoform.
Functional Genomics: Employing tools like CRISPR/Cas9 to study the distinct physiological and pathological roles of each isoform in various cell types and disease models. This will clarify which isoform is the more relevant target for specific diseases, guiding the development of tailored therapies. For instance, while nor-NOHA showed anti-leukemic effects in ARG2-expressing cells, genetic knockout of ARG2 did not replicate the effect, suggesting off-target mechanisms are at play. nih.gov
Identification and Validation of Arginase-Related Biomarkers for Disease Progression
Upregulated arginase expression and activity are associated with numerous pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders, making arginase a promising biomarker. nih.govnih.gov Elevated arginase activity can deplete L-arginine, impairing nitric oxide (NO) production by nitric oxide synthase (NOS) and promoting the synthesis of polyamines and proline, which can contribute to disease pathology. nih.govnih.gov
Future research in this area should focus on:
Clinical Validation: Systematically validating arginase levels (in plasma or tissue) and related metabolite ratios (e.g., arginine/ornithine) as diagnostic or prognostic biomarkers across large patient cohorts for specific diseases. mdpi.com In conditions like argininemia, measuring plasma arginine and red blood cell arginase activity are key diagnostic methods. mdpi.com
Monitoring Therapeutic Response: Assessing whether these biomarkers can reliably predict or monitor the response to treatment with arginase inhibitors like nor-NOHA. For example, studies have shown that nor-NOHA administration increases plasma citrulline and decreases ornithine levels, which could serve as pharmacodynamic markers. medchemexpress.commedchemexpress.com
Molecular Imaging: Developing novel, high-affinity molecular imaging probes, potentially for Positron Emission Tomography (PET), to non-invasively quantify arginase expression and activity in vivo. nih.gov This would provide a powerful tool for patient stratification and real-time assessment of therapeutic efficacy.
Optimization of Bioavailability and Pharmacokinetic Profiles for Enhanced Therapeutic Efficacy
A significant barrier to the clinical translation of nor-NOHA is its challenging pharmacokinetic profile. Although it demonstrates excellent bioavailability, approaching 100% in rats, it is characterized by very rapid elimination, with a plasma half-life of only 15–30 minutes. ncats.ionih.gov While this rapid clearance may be acceptable for acute conditions like ischemia-reperfusion injury, it is a major limitation for treating chronic diseases that require sustained arginase inhibition. ncats.ionih.gov
To enhance therapeutic efficacy, future efforts must include:
Prodrug Strategies: Designing prodrugs of nor-NOHA that improve its metabolic stability and provide a slower, more controlled release of the active compound.
Formulation Technologies: Investigating advanced drug delivery systems, such as nanoparticles or liposomal formulations, to extend the circulation time and improve the pharmacokinetic profile of nor-NOHA.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to better understand the relationship between nor-NOHA exposure and its biological effects. This will help in designing optimized dosing regimens for future clinical trials.
Investigation of Combination Therapies with Existing Pharmacological Agents
The metabolic role of arginase in disease suggests that its inhibition could be synergistic with other treatments. In oncology, arginase produced by myeloid cells can suppress T-cell responses; thus, inhibiting arginase could enhance the efficacy of immunotherapies. rndsystems.com
Key future research avenues include:
Oncology: Combining nor-NOHA or its improved analogs with checkpoint inhibitors (e.g., anti-PD-1) or targeted therapies. Preclinical work has already shown that nor-NOHA can enhance the effects of BCR-ABL1 kinase inhibitors in leukemia cells under hypoxic conditions. nih.govmedchemexpress.com
Infectious Diseases: Exploring arginase inhibition as an adjunctive therapy to standard antimicrobial agents. In models of tuberculosis, nor-NOHA treatment was shown to alter the host immune response, which could potentially be harnessed to improve infection outcomes. mdpi.com
Cardiovascular Disease: Investigating the combination of arginase inhibitors with agents that promote vasodilation or reduce oxidative stress. However, the potential for nor-NOHA to react with molecules like H₂O₂ must be carefully considered in these contexts. nih.gov
Advancement of Preclinical Studies towards Clinical Translation
Nor-NOHA has been evaluated in numerous preclinical disease models, including liver ischemia-reperfusion injury, pulmonary tuberculosis, and various cancers. ncats.iomedchemexpress.commdpi.com This foundational work has led to at least one clinical trial investigating nor-NOHA in ischemia-reperfusion injury associated with coronary artery disease. ncats.io
To build on this progress, future preclinical work must:
Utilize Advanced Models: Employ more sophisticated and clinically relevant models, such as patient-derived xenografts or humanized mouse models, to better predict efficacy in humans. mdpi.com
Address Pharmacokinetic Hurdles: Directly tackle the issue of nor-NOHA's short half-life in preclinical studies, perhaps by comparing novel formulations or analogs against the parent compound. ncats.ionih.gov
Clarify Off-Target Effects: Conduct thorough preclinical toxicology and mechanism-of-action studies to fully understand the implications of the off-target effects identified for nor-NOHA before advancing further into human trials. nih.gov The unexpected finding that its anti-leukemic effects are independent of arginase inhibition underscores the importance of this step. nih.gov
Compound Reference Table
| Compound Name | Abbreviation |
| Nω-hydroxy-nor-L-arginine | nor-NOHA |
| Nω-hydroxy-L-arginine | NOHA |
| S-(2-boronoethyl)-L-cysteine | BEC |
| 2(S)-amino-6-boronohexanoic acid | ABH |
| Imatinib (B729) | - |
| L-Norvaline | - |
| Arginine-deiminase (pegylated) | ADI-PEG 20 |
Properties of nor-NOHA
| Property | Value(s) | Source(s) |
| Mechanism of Action | Reversible, competitive arginase inhibitor | ncats.iomedchemexpress.com |
| Ki (Arginase I) | 0.5 µM - 500 nM | frontiersin.orgncats.iocaymanchem.com |
| Ki (Arginase II) | 50 nM | frontiersin.org |
| IC₅₀ | 2 µM - 12 µM | rndsystems.comcaymanchem.com |
| Selectivity | ~10-fold selective for Arginase II over Arginase I | ncats.iorndsystems.com |
| Bioavailability (rat) | ~100% | ncats.io |
| Plasma Half-life (rat) | 15 - 30 minutes | ncats.ionih.gov |
Q & A
Q. What is the mechanism of action of nor-NOHA acetate as an arginase inhibitor?
Answer: this compound reversibly inhibits arginase by interacting with the manganese cluster in its active site, blocking the hydrolysis of L-arginine to urea and L-ornithine. This inhibition shifts cellular metabolism toward nitric oxide (NO) production via nitric oxide synthase (NOS), enhancing NO-dependent signaling pathways. In hypoxia, it selectively induces apoptosis in ARG2-expressing cells by disrupting arginine metabolism . Methodology: Use enzymatic assays (e.g., colorimetric quantification of urea) to measure arginase activity in cell lysates. Validate with Western blotting for ARG1/ARG2 expression and NO detection via Griess reagent .
Q. How to determine the optimal concentration of this compound for in vitro studies?
Answer: Optimal concentrations vary by cell type and experimental conditions. Start with a dose range of 10–100 μM (based on IC50 values) and perform dose-response curves. For leukemia cell lines (e.g., HepG2), 50 μM under hypoxia effectively induces apoptosis while minimizing off-target effects . Methodology:
- Conduct MTT assays for viability.
- Use flow cytometry (Annexin V/PI staining) to quantify apoptosis.
- Adjust concentrations based on arginase activity assays (e.g., IC50 ~3.5–3.8 μg/mL in mouse macrophages) .
Q. What assays are recommended to assess arginase inhibition by this compound?
Answer:
- Colorimetric Urea Assay: Measure urea production from L-arginine hydrolysis.
- High-Performance Liquid Chromatography (HPLC): Quantify L-ornithine and NO metabolites.
- qPCR/Western Blot: Evaluate ARG1/ARG2 mRNA and protein levels. Validation: Compare results with known inhibitors (e.g., BEC) and include controls for NOS activity to rule off-target effects .
Advanced Research Questions
Q. How does hypoxia influence the apoptotic effects of this compound in leukemia models?
Answer: Hypoxia upregulates ARG2 expression, sensitizing cells to this compound. The compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspases-3/9 under low oxygen (1–5% O₂). Normoxic conditions show minimal effects, highlighting the dependency on hypoxia-driven arginase activity . Methodology:
Q. How to reconcile discrepancies in reported IC50 values across different studies?
Answer: Variations arise from assay conditions (e.g., enzyme source, substrate concentration). For example:
Q. What pharmacokinetic considerations are critical when administering this compound in vivo?
Answer: this compound exhibits rapid elimination (MRT ~12.5 min in rats) and high bioavailability (90–105%) via intraperitoneal (i.p.) routes. For chronic studies:
- Use once-daily i.p. dosing (10–90 mg/kg) to maintain plasma levels.
- Monitor plasma L-arginine and urea cycle metabolites to avoid toxicity. Methodology:
- Pharmacokinetic modeling (two-compartment) for dose optimization.
- HPLC analysis of plasma nor-NOHA and amino acid profiling .
Q. How to design experiments to evaluate the combined use of this compound with other therapeutic agents?
Answer: Prioritize agents targeting complementary pathways (e.g., HDAC inhibitors for leukemia or anti-CD40 antibodies for immunotherapy). Example:
- Nanoparticle Conjugation: Co-deliver this compound with anti-neu/anti-CD40 antibodies to enhance tumor targeting.
- Synergy Testing: Use Chou-Talalay combination index (CI) to assess additive vs. synergistic effects. Methodology:
- In vivo tumor xenograft models with dual-treatment arms.
- Flow cytometry for immune cell infiltration analysis .
Data Contradiction Analysis
Key Contradiction: CAS numbers vary across sources (1140844-63-8 in vs. 189302-40-7 in ).
Resolution: Confirm purity and supplier-specific nomenclature. Use NMR or mass spectrometry for batch validation, especially in multi-institutional collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
